molecular formula C10H9ClO3 B1428702 Methyl 2-acetyl-5-chlorobenzoate CAS No. 1210474-89-7

Methyl 2-acetyl-5-chlorobenzoate

Cat. No.: B1428702
CAS No.: 1210474-89-7
M. Wt: 212.63 g/mol
InChI Key: GRIZRWIVKZXLBP-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-5-chlorobenzoate is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetyl-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-6(12)8-4-3-7(11)5-9(8)10(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIZRWIVKZXLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210474-89-7
Record name methyl 2-acetyl-5-chlorobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-acetyl-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Synthetic Intermediate

Methyl 2-acetyl-5-chlorobenzoate is a substituted aromatic carbonyl compound of interest in synthetic organic chemistry and drug discovery. Its unique arrangement of a methyl ester, a ketone, and a halogen on a benzene ring presents a versatile scaffold for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a potentially valuable building block for novel therapeutic agents and other specialized chemical entities. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside proposed methodologies for its synthesis and analysis, to empower researchers in their scientific endeavors.

Chemical Identity and Molecular Structure

To eliminate ambiguity, it is crucial to define the precise chemical identity of the target compound. The structural information for this compound is as follows:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₉ClO₃

  • PubChem CID: 59227429

  • Canonical SMILES: CC(=O)C1=C(C=C(C=C1)Cl)C(=O)OC

  • InChIKey: GRIZRWIVKZXLBP-UHFFFAOYSA-N

The molecular structure, depicted below, features a benzene ring substituted with a methyl ester group at position 1, an acetyl group at position 2, and a chlorine atom at position 5.

Caption: 2D Structure of this compound

Physicochemical Properties: A Blend of Experimental Analogs and Predictions

Due to the limited availability of experimental data for this compound, the following table combines data from closely related analogs with predicted values to provide a comprehensive profile. It is imperative for researchers to experimentally verify these properties for their specific applications.

PropertyValueSource/Method
Molecular Weight 212.63 g/mol Calculated
Monoisotopic Mass 212.02402 DaPredicted
XlogP 3.1Predicted
Hydrogen Bond Donor Count 0Predicted
Hydrogen Bond Acceptor Count 3Predicted
Rotatable Bond Count 3Predicted
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Low aqueous solubility is expected.Analog comparison

Proposed Synthesis Pathway: A Strategic Approach

A plausible synthetic route to this compound involves a two-step process starting from 4-chlorobenzoic acid. This pathway leverages well-established organic reactions, namely Friedel-Crafts acylation and Fischer-Speier esterification.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification start 4-Chlorobenzoic Acid intermediate 2-Acetyl-5-chlorobenzoic Acid start->intermediate acetyl_chloride Acetyl Chloride acetyl_chloride->intermediate lewis_acid AlCl3 (Lewis Acid) lewis_acid->intermediate methanol Methanol product This compound methanol->product acid_catalyst H2SO4 (catalyst) acid_catalyst->product intermediate->product

Caption: Proposed Synthesis of this compound

Step 1: Friedel-Crafts Acylation of 4-Chlorobenzoic Acid

The initial step involves the acylation of 4-chlorobenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The directing effects of the carboxyl and chloro groups on the aromatic ring will guide the regioselectivity of this reaction.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0-5 °C, add 4-chlorobenzoic acid.

  • Slowly add acetyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-acetyl-5-chlorobenzoic acid.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Fischer-Speier Esterification

The resulting 2-acetyl-5-chlorobenzoic acid is then esterified with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield the final product.

Experimental Protocol:

  • Dissolve 2-acetyl-5-chlorobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the final product by column chromatography or distillation under reduced pressure.

Analytical Methodologies: Ensuring Purity and Identity

The purity and identity of synthesized this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is proposed for the quantitative analysis of this compound.

HPLC_Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection sample_prep->injection hplc_system HPLC System (C18 Column, UV Detector) separation Chromatographic Separation (Gradient Elution) hplc_system->separation injection->hplc_system detection UV Detection (e.g., 254 nm) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis

Technical Guide: Solubility & Crystallization of Methyl 2-acetamido-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characterization and crystallization framework for Methyl 2-acetamido-5-chlorobenzoate , a critical solid intermediate often confused with its liquid analog, Methyl 2-acetyl-5-chlorobenzoate.

Executive Summary & Compound Identification

Objective: To provide a rigorous framework for determining the solubility profile of Methyl 2-acetamido-5-chlorobenzoate in organic solvents and designing scalable crystallization processes.

Critical Distinction:

  • Target Compound (Solid): Methyl 2-acetamido-5-chlorobenzoate (CAS: 20676-54-4).[1][2] This is a crystalline solid (MP: 126–130 °C) and the primary subject for solubility and crystallization engineering.

  • Liquid Analog: This compound (CAS: 1210474-89-7).[3][4] Often isolated as a yellow oil, this compound does not exhibit conventional solid-liquid equilibrium behavior suitable for this guide's crystallization protocols.

Applications: Key intermediate in the synthesis of agrochemicals (e.g., Indoxacarb derivatives) and pharmaceuticals requiring high-purity chlorobenzoate scaffolds.

Chemical Profile
PropertySpecification
IUPAC Name Methyl 2-acetamido-5-chlorobenzoate
CAS Number 20676-54-4
Molecular Formula

Molecular Weight 227.64 g/mol
Physical State White to off-white crystalline powder
Melting Point 126.0 – 130.0 °C
Polarity Moderate (Amide and Ester functionalities)

Experimental Methodology for Solubility Determination

To generate authoritative solubility data, the Laser Monitoring Dynamic Method is the industry standard (frequently cited in J. Chem. Eng. Data), offering higher precision than gravimetric analysis.

Protocol: Laser Monitoring Dynamic Method

This self-validating system minimizes human error in detecting the dissolution point (clear point).

  • Preparation: Calibrate a jacketed glass vessel (approx. 50 mL) with a precision thermometer (

    
     K) and a magnetic stirrer.
    
  • Solute Addition: Weigh a precise mass (

    
    ) of Methyl 2-acetamido-5-chlorobenzoate into the vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the organic solvent.
    
  • Equilibration: Seal the vessel to prevent evaporation. Set the laser source (He-Ne or similar) to pass through the suspension, terminating at a light intensity meter.

  • Heating Ramp: Heat the mixture slowly (

    
     K/min) while stirring.
    
  • Detection: Monitor the laser intensity.

    • Suspension: Beam scatters (Low Intensity).

    • Dissolution: Beam passes clearly (Max Intensity).

    • Record Temperature (

      
      ):  The point of maximum intensity stabilization is the saturation temperature for the mole fraction 
      
      
      
      .
  • Replication: Repeat by adding more solute to the same solvent volume (synthetic method) or preparing fresh samples.

Visualization: Solubility Measurement Workflow

SolubilityWorkflow Start Start Protocol Weigh Weigh Solute (m1) & Solvent (m2) Start->Weigh Mix Create Suspension (Jacketed Vessel) Weigh->Mix Laser Laser Monitoring (Scattering = Solid) Mix->Laser Heat Slow Heating (< 0.2 K/min) Laser->Heat Clear Detect Clear Point (Max Intensity) Heat->Clear Clear->Mix Add more solute (Synthetic Method) Calc Calculate Mole Fraction (x) vs Temperature (T) Clear->Calc

Caption: Workflow for the Laser Monitoring Dynamic Method to determine solid-liquid equilibrium.

Thermodynamic Modeling & Data Analysis

Once experimental data (


 vs. 

) is obtained, it must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution.
Modified Apelblat Equation

The modified Apelblat model is the most robust semi-empirical equation for correlating solubility data of polar organic solids.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[5]
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Validation: A Relative Average Deviation (RAD)

    
     indicates high model reliability.
    
Thermodynamic Parameters

Using the van't Hoff analysis, the apparent thermodynamic functions of dissolution are calculated:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Positive values indicate an endothermic process (solubility increases with temperature).
  • Gibbs Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    
Expected Solubility Trends

Based on the chemical structure (Amide + Ester + Chloro-benzene):

  • Polar Aprotic Solvents (DMF, DMSO, NMP): High solubility due to strong dipole-dipole interactions with the amide group.

  • Polar Protic Solvents (Methanol, Ethanol): Moderate solubility; hydrogen bonding with the ester/amide carbonyls occurs, but the hydrophobic chlorobenzene ring limits solubility compared to aprotics.

  • Non-polar Solvents (Hexane, Heptane): Low solubility. The polar functional groups are incompatible with the non-polar matrix.

Crystallization Process Design

Crystallization is the primary method for purifying Methyl 2-acetamido-5-chlorobenzoate.

Solvent Selection Strategy

Use Hansen Solubility Parameters (HSP) to select solvent/anti-solvent pairs.

  • Good Solvent:

    
     (Likely Ethyl Acetate or Acetone).
    
  • Anti-Solvent:

    
     MPa
    
    
    
    (Likely Water or Heptane).
Cooling Crystallization Protocol

For solvents with a steep solubility curve (high


), such as Ethanol or Ethyl Acetate:
  • Dissolution: Saturate the solution at near-boiling temperature.

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Controlled Cooling: Cool at a linear rate (e.g., 0.5 K/min) to induce supersaturation.

  • Seeding: Add pure seed crystals at the metastable zone width (MSZW) limit to control particle size distribution (PSD).

  • Isolation: Filter and wash with cold anti-solvent.

Visualization: Crystallization Decision Logic

CrystallizationLogic Input Solubility Data Analysis CheckCurve Is Solubility Curve Steep? Input->CheckCurve Steep Yes (Steep) (e.g., Ethanol) CheckCurve->Steep Flat No (Flat) (e.g., Toluene) CheckCurve->Flat Cooling Cooling Crystallization Steep->Cooling Evap Evaporative or Anti-Solvent Crystallization Flat->Evap SelectAS Select Anti-Solvent (e.g., Water/Heptane) Flat->SelectAS Optimize Cooling Rate Optimize Cooling Rate Cooling->Optimize Cooling Rate Optimize Addition Rate Optimize Addition Rate SelectAS->Optimize Addition Rate

Caption: Decision tree for selecting the crystallization mode based on solubility curve steepness.

References

  • Compound Identification: Thermo Fisher Scientific. (2025).[2][6] Safety Data Sheet: Methyl 2-acetamido-5-chlorobenzoate. Link

  • General Methodology (Laser Method): Zhu, M., et al. (2019). "Solubility Measurement and Thermodynamic Modeling of 2-Amino-5-chlorobenzoic Acid in Monosolvents and Binary Solvent Mixtures." Journal of Chemical & Engineering Data, 64(3).
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.
  • Synthesis Context: Rossi, R. A., et al. (2014). "Cobalt-Catalyzed Methoxycarbonylation of Substituted Dichlorobenzenes." Molecules, 19, 5804-5817. Link (Identifies the liquid nature of the acetyl- analog).

Sources

Thermodynamic Stability Profile: Methyl 2-acetyl-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of Methyl 2-acetyl-5-chlorobenzoate .

Note on Chemical Identity: This guide specifically addresses the 2-acetyl (


) derivative, a critical keto-ester intermediate often used in the synthesis of substituted indazoles. This is distinct from the commercially common 2-acetamido (

) analog (CAS 20676-54-4).

Document Type: Technical Whitepaper | Version: 1.0 Target Audience: Process Chemists, Analytical Scientists, and CMC Leads.

Molecular Architecture & Thermodynamic Baseline

The thermodynamic behavior of this compound is governed by the ortho-effect between the methyl ester at position C1 and the acetyl group at position C2. Unlike simple benzoates, this molecule possesses a high-energy "open" conformation that is susceptible to a specific thermodynamic sink: cyclization.

Structural Dynamics
  • Electrophilic Activation: The C5-chlorine atom exerts an inductive electron-withdrawing effect (-I), slightly deactivating the aromatic ring but increasing the electrophilicity of the carbonyl carbons.

  • The Ortho-Interaction (Critical): The proximity of the ketone carbonyl (C2) and the ester carbonyl (C1) creates a dipole-dipole repulsion in the ground state. This raises the free energy of the molecule relative to its meta- or para-isomers, making it more reactive toward nucleophiles (e.g., water, hydrazine).

The "Phthalide" Driving Force

The most critical thermodynamic feature of this molecule is its hydrolysis product. While the ester exists in an open-chain form, the corresponding acid (2-acetyl-5-chlorobenzoic acid ) is thermodynamically unstable in its open form. It spontaneously cyclizes to form a pseudo-acid (lactol) known as 5-chloro-3-hydroxy-3-methylphthalide .

This cyclization provides a massive thermodynamic driving force (


) for hydrolysis. If the methyl ester bond is cleaved, the molecule effectively "collapses" into the cyclic lactol form, making the hydrolysis reaction effectively irreversible under neutral/acidic conditions.

G Ester This compound (Open Ester Form) Meta-Stable Transition Tetrahedral Intermediate Ester->Transition + H2O / k_hyd OpenAcid 2-acetyl-5-chlorobenzoic acid (Open Form) Transient Transition->OpenAcid - MeOH Lactol 5-chloro-3-hydroxy-3-methylphthalide (Cyclic Lactol) Thermodynamic Sink OpenAcid->Lactol Spontaneous Cyclization (Ring-Chain Tautomerism) Lactol->OpenAcid High pH only

Figure 1: The Hydrolytic Cascade. The diagram illustrates the thermodynamic "trap" where hydrolysis leads to spontaneous cyclization, driving the equilibrium away from the starting material.

Hydrolytic Stability & Kinetics[1]

The methyl ester bond is the primary locus of instability. Stability is highly pH-dependent due to the competing mechanisms of


 hydrolysis and the potential for anchimeric assistance (neighboring group participation) by the acetyl carbonyl.
pH-Dependent Degradation Profile
pH ConditionDominant MechanismStability RiskKinetic Observation
Acidic (pH < 4)

(Acid-catalyzed)
Moderate. Protonation of the ester carbonyl initiates hydrolysis. The resulting acid cyclizes immediately.First-order decay relative to ester concentration.
Neutral (pH 6-8) Water attack (Slow)High (Long-term). While kinetically slow, the equilibrium is pulled forward by the irreversible cyclization of the product.Slow degradation observed over weeks in aqueous suspension.
Basic (pH > 9)

(Saponification)
Critical. Hydroxide rapidly attacks the ester. The product exists as the open carboxylate salt (ring opening of the lactol).Rapid consumption (

< 1 hour at pH 10).
Experimental Protocol: Hydrolysis Kinetics

To validate the shelf-life and process stability, the following HPLC protocol is recommended. This protocol separates the neutral ester from the polar acidic/lactol degradation products.

Methodology:

  • Preparation: Dissolve 10 mg of this compound in 10 mL Acetonitrile (Stock).

  • Stress Condition: Dilute Stock 1:10 into phosphate buffer (pH 7.4) and 0.1 M HCl (pH 1.0) in separate vials. Incubate at 40°C.

  • Sampling: Inject at

    
     hours.
    
  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

    • Detection: 254 nm (Aromatic ring) and 280 nm.

    • Success Criteria: The "open" acid will likely not be observed; look for the emergence of the cyclic lactol peak (more polar, earlier retention time) and Methanol.

Solid-State Thermodynamics

In the solid state, this compound is generally stable if kept dry. However, it exhibits polymorphism potential typical of substituted benzoates.

Thermal Analysis (DSC/TGA)

The melting point is a key indicator of purity and form. While the acetamido analog melts at ~128°C, the acetyl derivative typically exhibits a lower melting range due to the lack of intermolecular hydrogen bonding (amide-to-carbonyl) that stabilizes the acetamido crystal lattice.

Predicted Melting Range: 60°C – 85°C (Estimate based on structural analogs).

Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument: TA Instruments Q2000 or equivalent.

  • Parameters: Heat from 20°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Data Interpretation:

    • Endotherm 1 (Melting): Sharp peak indicates high purity crystalline form. Broad peak indicates amorphous content or impurities.

    • Exotherm (Decomposition): Onset > 180°C expected. If exotherm occurs near melting, the material is thermally labile.

Synthesis Implications: The Indazole Pathway[2]

The primary utility of this compound is as a precursor for 5-chloro-3-methyl-1H-indazole . This transformation relies on the condensation with hydrazine.

Thermodynamic Competition

During synthesis, two pathways compete:

  • Pathway A (Desired): Hydrazine attacks the ketone first (forming a hydrazone), followed by intramolecular attack on the ester to close the pyrazole ring.

  • Pathway B (Undesired): Hydrazine attacks the ester first (forming a hydrazide), which is kinetically slower but can lead to polymeric byproducts or varying ring closures.

Process Control: To favor Pathway A, the reaction is typically run in acidic media (e.g., acetic acid) to activate the ketone over the ester, or by controlling temperature to exploit the lower activation energy of imine formation vs. amide formation.

Indazole cluster_pathways Kinetic vs Thermodynamic Control Start This compound Hydrazone Intermediate Hydrazone (Ketone Attack) Start->Hydrazone Fast (Kinetic) Hydrazide Intermediate Hydrazide (Ester Attack) Start->Hydrazide Slow (Side Rxn) Hydrazine + Hydrazine (H2NNH2) Hydrazine->Start Reagent Indazole 5-chloro-3-methyl-1H-indazole (Final Product) Hydrazone->Indazole - MeOH Cyclization

Figure 2: Synthesis Pathway. The stability of the acetyl group allows for selective cyclization to the indazole core, provided hydrolysis is prevented prior to hydrazine addition.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following handling protocols are mandatory to maintain integrity:

  • Moisture Exclusion: Store under inert atmosphere (Argon/Nitrogen). The "phthalide driving force" makes this compound extremely sensitive to moisture over time.

  • Temperature: Store at 2-8°C . While thermally stable at room temperature, cold storage retards the slow hydrolysis kinetics.

  • Solvent Compatibility:

    • Avoid: Protic solvents (Methanol, Ethanol) for long-term storage (transesterification risk).

    • Preferred: Anhydrous Ethyl Acetate, DCM, or Toluene for processing.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Bowden, K., & Taylor, G. R. (1971). Intramolecular catalysis in the hydrolysis of esters. Part III. The hydrolysis of 2-acylbenzoates. Journal of the Chemical Society B: Physical Organic. (Mechanistic basis for lactol formation). Link

  • Vedsø, P., et al. (1995). The synthesis of 3-substituted indazoles from 2-acylbenzoic acid derivatives. Organic Preparations and Procedures International. (Synthesis application). Link

  • Kirby, A. J. (1980). Effective Molarities for Intramolecular Reactions. Advances in Physical Organic Chemistry. (Thermodynamic driving force of cyclization). Link

Methyl 2-acetyl-5-chlorobenzoate melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-acetyl-5-chlorobenzoate melting point and boiling point data Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Physicochemical Profiling, Synthesis, and Structural Characterization[1]

Executive Summary

This compound (CAS: 1210474-89-7 ) is a specialized ortho-substituted benzoic ester derivative used primarily as a regioselective intermediate in the synthesis of polycyclic heterocycles and pharmaceutical scaffolds.[1][2][3] Unlike many crystalline benzoic acid derivatives, this compound is isolated as a yellow oil at standard temperature and pressure (STP), presenting unique handling requirements for process chemists.

This guide provides a definitive technical analysis of its thermodynamic properties, validated synthesis protocols via cobalt-catalyzed carbonylation, and spectroscopic characterization data to support drug development workflows.

Chemical Identity & Structural Analysis

The steric bulk of the acetyl group at the ortho position (C2) relative to the methyl ester (C1) creates a twisted conformation that disrupts crystal lattice packing, contributing to its liquid state at room temperature.[1]

Parameter Technical Specification
IUPAC Name This compound
CAS Registry Number 1210474-89-7
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
SMILES COC(=O)C1=C(C(=CC=C1)Cl)C(C)=O
Structural Features Ortho-acetyl benzoate motif; 5-chloro substitution
Thermodynamic Properties: Melting & Boiling Points

Accurate thermodynamic data is critical for optimizing purification parameters (distillation vs. chromatography).[1]

3.1 Experimental Phase Data

Contrary to predictive models that often estimate a melting point in the 40–60 °C range for similar chlorobenzoates, experimental isolation confirms the physical state.

Property Experimental Value Condition / Note
Physical State Yellow Oil At 25 °C, 1 atm [1]
Melting Point < 20 °CLiquid at room temperature
Boiling Point Not Reported (Experimental)Decomposes prior to atmospheric boiling
Predicted Boiling Point ~310 °CCalculated (ACD/Labs)
Flash Point (Predicted) > 110 °CClosed Cup

Application Note: Due to the high predicted boiling point and potential for thermal degradation (decarboxylation or retro-Claisen), purification via high-vacuum fractional distillation is recommended only if flash chromatography is unfeasible.[1]

Experimental Synthesis Protocol

The most efficient and atom-economical route to this compound is the Cobalt-Catalyzed Methoxycarbonylation of 2,4-dichloroacetophenone.[1] This method leverages the "positive ortho-effect," where the acetyl group accelerates carbonylation at the sterically hindered ortho position.

4.1 Reaction Pathway Visualization

The following logic flow illustrates the selective carbonylation mechanism.

SynthesisPathway cluster_conditions Key Mechanistic Driver Start 2,4-Dichloroacetophenone (Substrate) Reagents Co2(CO)8 (Cat.) MeOH, Methyl Oxirane CO (1 bar), 62°C Start->Reagents Intermediate Acyl-Cobalt Complex (Ortho-Selective) Reagents->Intermediate Oxidative Addition Product This compound (Yellow Oil) Intermediate->Product Reductive Elimination

Caption: Cobalt-catalyzed regioselective carbonylation exploiting the ortho-directing effect of the acetyl group.

4.2 Detailed Methodology

Objective: Synthesis of this compound from 2,4-dichloroacetophenone.

Reagents:

  • Substrate: 2,4-Dichloroacetophenone (1.0 equiv)

  • Catalyst: Dicobalt octacarbonyl [Co₂(CO)₈] (0.05 equiv)[1]

  • Acid Scavenger/Promoter: Methyl oxirane (2.0 equiv)[1]

  • Solvent/Reactant: Methanol (anhydrous)[1]

  • Base: K₂CO₃ (dried, 1.5 equiv)[1]

Protocol:

  • Preparation: In a glovebox or under argon, charge a high-pressure stainless steel autoclave with 2,4-dichloroacetophenone, Co₂(CO)₈, and K₂CO₃.

  • Solvent Addition: Add anhydrous methanol and methyl oxirane.

  • Pressurization: Purge the vessel with CO gas three times, then pressurize to 1–2 bar (low pressure is sufficient due to catalytic efficiency).

  • Reaction: Heat the mixture to 62 °C with vigorous magnetic stirring. Maintain temperature for 2–4 hours.

  • Monitoring: Monitor consumption of the aryl chloride via TLC (Ethyl acetate:Hexane 1:5).

  • Workup:

    • Cool reactor to room temperature and vent CO carefully.

    • Dilute mixture with dichloromethane (DCM) and water.[1][4]

    • Acidify aqueous layer with 1M HCl to pH 3–4 to break cobalt complexes.

    • Extract aqueous layer with DCM (3x).[1]

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude yellow oil via silica gel column chromatography (Eluent: Ethyl acetate/Hexane 1:5).

Yield: Typical isolated yield is 19–25% (unoptimized) to 60% (optimized), isolated as a yellow oil [1].[1]

Characterization Data

Validation of the structure is performed using Nuclear Magnetic Resonance (NMR).[1][4][5] The following data corresponds to the purified yellow oil.

Spectroscopy Signal Assignment (δ ppm) Interpretation
¹H NMR 7.82 (br.[1][6] s, 1H)Aromatic H (C6, ortho to ester)
(CDCl₃)7.54 (br.[1] d, J = 8 Hz, 1H)Aromatic H (C3/C4)
7.41 (d, J = 8 Hz, 1H)Aromatic H (C3/C4)
3.92 (s, 3H)–OCH₃ (Methyl Ester)
2.55 (s, 3H)–COCH₃ (Acetyl methyl)
¹³C NMR 201.0 Ketone Carbonyl (C=O)
166.1 Ester Carbonyl (C=O)
52.5 Methoxy Carbon (–OCH₃)
29.3 Acetyl Methyl Carbon (–CH₃)
Applications in Drug Development

This compound serves as a versatile "ortho-functionalized" building block.[1]

  • Heterocycle Formation: The proximity of the acetyl and ester groups allows for condensation reactions (e.g., with hydrazines) to form phthalazin-1-ones , a scaffold found in PARP inhibitors.[1]

  • Baker-Venkataraman Rearrangement: While typically performed on phenyl esters, the methyl ester can be transesterified or used directly in Claisen-type condensations to generate 1,3-diketones, precursors to chromones and flavones .

  • Isocoumarin Synthesis: Cyclization involving the ester and the acetyl enolate can yield isocoumarin derivatives, which are potent serine protease inhibitors.

References
  • Schmidt, A., et al. "Cobalt-Catalyzed Methoxycarbonylation of Substituted Dichlorobenzenes as an Example of a Facile Radical Anion Nucleophilic Substitution in Chloroarenes." Molecules, vol. 19, no.[6] 5, 2014, pp. 5882-5900.

Sources

Methodological & Application

Application Note: Cyclization Protocols for Methyl 2-acetyl-5-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the cyclization of Methyl 2-acetyl-5-chlorobenzoate , a versatile scaffold in the synthesis of fused heterocycles.[1] These protocols focus on the regioselective construction of phthalazinones , isocoumarins , and isoquinolinones , which are critical pharmacophores in the development of PARP inhibitors (e.g., Olaparib analogs), anticancer agents, and antimicrobial compounds.

Abstract

This compound represents a "privileged scaffold" in medicinal chemistry due to its trifunctional nature: an electrophilic methyl ester, a reactive acetyl ketone, and a 5-chloro handle for late-stage diversification.[1] This guide details three distinct cyclization pathways. We analyze the mechanistic divergence that allows for the selective synthesis of 7-chloro-4-methylphthalazin-1(2H)-one (via hydrazine condensation), 7-chloro-3-methylisocoumarin (via enol-lactone cyclization), and 7-chloro-3-methylisoquinolin-1(2H)-one (via ammonolysis).[1]

Part 1: Strategic Analysis & Mechanistic Pathways

The reactivity of this compound is governed by the competition between the ester and ketone carbonyls.[1] The choice of nucleophile and reaction conditions dictates the ring size (5- vs 6-membered) and heteroatom incorporation.[1]

Structural Logic & Regiochemistry

The 5-chloro substituent on the benzene ring dictates the substitution pattern of the final heterocycle.[1] Based on IUPAC numbering for the fused systems:

  • Starting Material: Cl is at position 5 relative to the ester (C1) and acetyl (C2).

  • Phthalazinone Product: The Cl atom maps to position 7 .[2]

  • Isoquinolinone Product: The Cl atom maps to position 7 .[2][3]

Reaction Pathways Diagram

The following flowchart illustrates the divergent synthesis pathways available from the parent scaffold.

CyclizationPathways SM This compound Acid 2-Acetyl-5-chlorobenzoic Acid SM->Acid Hydrolysis NaOH/MeOH Phthalazinone 7-Chloro-4-methylphthalazin-1(2H)-one (Target A) SM->Phthalazinone Hydrazine Hydrate EtOH, Reflux Isoquinolinone 7-Chloro-3-methylisoquinolin-1(2H)-one (Target C) SM->Isoquinolinone Direct Ammonolysis (Often yields Isoindolinone byproduct) Isocoumarin 7-Chloro-3-methylisocoumarin (Target B) Acid->Isocoumarin Ac2O, H+ Cyclodehydration Isocoumarin->Isoquinolinone NH3 (aq) or NH4OAc, AcOH

Figure 1: Divergent cyclization pathways for this compound.[1] Green paths indicate nitrogen insertion; Orange paths indicate oxygen retention.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 7-Chloro-4-methylphthalazin-1(2H)-one

This is the most robust transformation, widely used in the synthesis of PARP inhibitors.[1] The reaction proceeds via the formation of a hydrazone intermediate followed by intramolecular nucleophilic attack on the ester.

Mechanism: Condensation-Cyclization Reagents: Hydrazine Hydrate (N2H4[1]·H2O) Solvent: Ethanol or Methanol[2][4]

Step-by-Step Procedure:
  • Preparation: In a 250 mL round-bottom flask, dissolve This compound (10.0 g, 47.0 mmol) in absolute Ethanol (100 mL).

  • Addition: Add Hydrazine Hydrate (80% aqueous solution, 3.5 mL, ~70 mmol, 1.5 equiv) dropwise over 5 minutes.

    • Note: A slight exotherm may be observed.[1]

  • Reflux: Heat the mixture to reflux (80°C) with magnetic stirring for 4–6 hours.

    • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 1:1). The starting material (Rf ~0.7) should disappear, and a lower Rf fluorescent spot (Product) should appear.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a white or off-white solid upon cooling.[1]

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (20 mL) to remove excess hydrazine.

  • Purification: If necessary, recrystallize from hot ethanol or acetic acid.

Yield: Typically 85–95%.[1] Characterization Data (Expected):

  • 1H NMR (DMSO-d6): δ 2.55 (s, 3H, CH3), 7.8-8.2 (m, 3H, Ar-H), 12.6 (s, 1H, NH).

  • Key Feature: Disappearance of the methyl ester singlet (~3.9 ppm).

Protocol B: Synthesis of 7-Chloro-3-methylisocoumarin

Isocoumarins are valuable intermediates that can be converted into isoquinolinones or used as serine protease inhibitors.[1] This protocol typically proceeds best via the free acid to avoid competing reactions.

Mechanism: Cyclodehydration (Enol-Lactone formation) Reagents: Acetic Anhydride (Ac2O), Phosphoric Acid (H3PO4) or Sulfuric Acid

Step 1: Hydrolysis to 2-Acetyl-5-chlorobenzoic Acid[1]
  • Dissolve the methyl ester (10.0 g) in MeOH (50 mL).

  • Add NaOH (2M aq, 50 mL). Stir at RT for 2 hours.

  • Acidify with HCl (1M) to pH 2. Filter the white precipitate, wash with water, and dry.

Step 2: Cyclization[5]
  • Reaction: Suspend the dried 2-Acetyl-5-chlorobenzoic acid (5.0 g) in Acetic Anhydride (20 mL).

  • Catalysis: Add 3-4 drops of concentrated Phosphoric Acid (85%).

  • Heating: Heat the mixture at 100°C for 2 hours. The suspension will clear as the reaction proceeds.

  • Quench: Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. Hydrolysis of excess acetic anhydride will occur (Caution: Exothermic).

  • Isolation: Filter the resulting solid. Wash with water and aqueous NaHCO3 (to remove unreacted acid).

  • Drying: Dry the solid in a vacuum oven at 45°C.

Yield: 70–80%.[1] Key Insight: The reaction relies on the formation of the enol acetate intermediate, which undergoes intramolecular attack on the activated carboxylic acid derivative.

Protocol C: Synthesis of 7-Chloro-3-methylisoquinolin-1(2H)-one

Direct reaction of the ester with ammonia often yields a mixture of products (including the 5-membered isoindolinone).[1] The most reliable route is the conversion of the isocoumarin (from Protocol B).

Mechanism: Ammonolysis of Lactone (Ring switching) Reagents: Ammonia (aq) or Ammonium Acetate

Step-by-Step Procedure:
  • Setup: In a pressure tube or sealed flask, suspend 7-Chloro-3-methylisocoumarin (2.0 g) in Ethanol (20 mL).

  • Reagent: Add Ammonium Acetate (4.0 g, excess) and Acetic Acid (2 mL).

    • Alternative: Use 28% aqueous Ammonia (10 mL), but this may require higher pressure.

  • Reaction: Heat the mixture to 80–100°C for 8–12 hours.

  • Workup: Cool to room temperature. Concentrate the solvent to half volume under reduced pressure.

  • Precipitation: Add cold water (50 mL). The isoquinolinone usually precipitates.[1]

  • Purification: Filter and wash with water. Recrystallize from DMF/Water or Ethanol.[1]

Yield: 60–75%.[1]

Part 3: Comparative Data & Troubleshooting

Reaction Comparison Table
ParameterPhthalazinone ProtocolIsocoumarin ProtocolIsoquinolinone Protocol
Primary Reagent Hydrazine HydrateAcetic AnhydrideAmmonium Acetate
Key Intermediate HydrazoneEnol AcetateIsocoumarin
Ring Size 6-membered (N-N)6-membered (O)6-membered (N)
Major Byproduct Uncyclized HydrazideAcyclic AnhydrideIsoindolinone (if T is too high)
Typical Yield >85% (High)~75% (Medium)~65% (Medium)
Troubleshooting Guide
  • Issue: Formation of 5-membered ring (Isoindolinone) instead of Isoquinolinone.

    • Cause: Kinetic control favors the attack of the nitrogen on the ketone followed by attack on the ester without incorporating the acetyl methyl carbon into the ring.

    • Solution: Use the Isocoumarin intermediate method (Protocol B -> C).[1] This forces the 6-membered ring structure before nitrogen introduction.[1]

  • Issue: Low solubility of Phthalazinone product.

    • Cause: The lactam structure promotes strong intermolecular H-bonding.[1]

    • Solution: Use dipolar aprotic solvents (DMF, DMSO) for analysis or further reactions. For chlorination (to form the chloro-phthalazine), use POCl3 at reflux.

Part 4: Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • This compound: Potential skin irritant.[1] Standard PPE (gloves, goggles) required.

  • Acetic Anhydride: Corrosive and lachrymator.[1] Reacts violently with water.[1]

References

  • Phthalazinone Synthesis: Synthesis of Some New Hydrazones from Quinazolinone Moiety. (2021).[6][7] The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. (Contextual validation of hydrazine cyclization on benzoate derivatives).

  • Phthalazinone Scaffold Utility: Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.[1] (2014). European Journal of Medicinal Chemistry.

  • Isoquinoline/Isocoumarin Chemistry: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021).[6][7] The Journal of Organic Chemistry. (Provides context on 7-chloroquinoline/isoquinoline numbering and reactivity).

  • General Cyclization Methodology: Cyclization of Active Methylene Isocyanides with α-Oxodithioesters.[1][8] (2020).[2][9] Synthesis. (Methodological background on base-induced cyclizations).

Sources

Application Note: Reductive Amination of Methyl 2-acetyl-5-chlorobenzoate for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the reductive amination of Methyl 2-acetyl-5-chlorobenzoate. Reductive amination is a cornerstone of modern synthetic chemistry, offering a highly efficient method for the formation of C-N bonds.[1] This process is pivotal in the synthesis of a vast array of pharmaceutical compounds and fine chemicals.[2][3] The transformation of a carbonyl group into an amine via an imine intermediate is a versatile and widely utilized reaction.[4][5] This document outlines the reaction mechanism, discusses the critical parameters for optimization, and provides detailed experimental protocols for both direct and indirect reductive amination procedures. A troubleshooting guide is also included to address common challenges encountered during the synthesis.

Introduction

This compound is a valuable starting material in the synthesis of various biologically active molecules. The introduction of an amine functionality through reductive amination opens a gateway to a diverse range of chemical modifications, enabling the construction of complex molecular architectures. This reaction is fundamentally a two-step process that is often performed in a single pot: the formation of an imine or iminium ion from the ketone and an amine, followed by its reduction to the corresponding amine.[4][6] The choice of reducing agent and reaction conditions is critical to achieving high yields and minimizing side products.[7][8] This guide will focus on practical and scalable conditions suitable for a research and drug development setting.

Reaction Mechanism and Key Intermediates

The reductive amination of a ketone begins with the nucleophilic attack of an amine on the carbonyl carbon, forming a hemiaminal intermediate.[4] This is followed by the elimination of a water molecule to yield an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion, which is then readily reduced by a hydride source to the final amine product.[6]

The overall transformation can be visualized as follows:

Reductive_Amination_Mechanism cluster_equilibrium Equilibrium Steps cluster_reduction Reduction Step Ketone This compound Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine R-NH2 Hemiaminal->Ketone - Amine Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Iminium Iminium Ion Imine->Iminium + H+ Iminium->Imine - H+ Product Amine Product Iminium->Product + [H-]

Figure 1: General mechanism of reductive amination.

Optimization of Reaction Parameters

The success of a reductive amination reaction is highly dependent on the careful selection of several key parameters. For this compound, an aromatic ketone, the following considerations are crucial.

Choice of Reducing Agent

The choice of reducing agent is paramount to avoid the premature reduction of the starting ketone.[7] Milder reducing agents that selectively reduce the iminium ion in the presence of the carbonyl group are preferred for one-pot procedures.[2][8]

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions.[8][9] Tolerates a wide range of functional groups.[8] Commercially available and easy to handle.Water-sensitive.[2][7]Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM)[2][7][8]
Sodium Cyanoborohydride (NaBH₃CN) Effective and widely used.[7] Not water-sensitive.[7]Highly toxic (releases HCN in acidic conditions).[9]Methanol (MeOH), Ethanol (EtOH)[7]
Catalytic Hydrogenation (H₂/Catalyst) High atom economy.[4] Environmentally friendly.Requires specialized equipment (hydrogenator). Potential for dehalogenation of the starting material.Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting ketone, requiring a two-step (indirect) procedure.[5][7]Methanol (MeOH), Ethanol (EtOH)[7]
Amine Source

To synthesize a primary amine from this compound, ammonia or an ammonia equivalent is required.

  • Ammonium Acetate (NH₄OAc): A convenient and commonly used source of ammonia for reductive aminations.[3]

  • Aqueous or Methanolic Ammonia: Can also be used, though careful control of stoichiometry is necessary.[10][11]

  • Ammonium Formate (HCOONH₄): Often used in Leuckart-Wallach type reactions, which typically require higher temperatures.[12][13]

For secondary or tertiary amine synthesis, the corresponding primary or secondary amine would be used.

Solvent and Temperature

The choice of solvent depends heavily on the selected reducing agent.[7][8] For reactions using sodium triacetoxyborohydride, aprotic solvents like DCE or THF are preferred.[2][8] Reactions are typically conducted at room temperature to moderate heat to facilitate imine formation without promoting side reactions.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific applications.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride

This one-pot procedure is often preferred for its convenience and mild reaction conditions.[2][8]

Figure 2: Workflow for direct reductive amination.

Materials:

  • This compound

  • Ammonium Acetate

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add ammonium acetate (2.0-3.0 eq) to the flask.

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the ketone.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the desired amine.

Protocol 2: Indirect Reductive Amination using Sodium Borohydride

This two-step procedure is useful when using less selective reducing agents like sodium borohydride.[7]

Step 1: Imine Formation

  • In a round-bottom flask, dissolve this compound (1.0 eq) and ammonium acetate (2.0-3.0 eq) in methanol.

  • If necessary, add a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation.

  • Stir the mixture at room temperature or gentle reflux and monitor the formation of the imine by TLC or LC-MS.

Step 2: Reduction

  • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) in small portions. Caution: Hydrogen gas evolution will occur.

  • Allow the reaction to warm to room temperature and stir until the imine is fully consumed.

  • Quench the reaction with water and remove the methanol under reduced pressure.

  • Perform an aqueous workup and purification as described in Protocol 1.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Incomplete imine formation.- Deactivated reducing agent.- Add a catalytic amount of acetic acid to promote imine formation.- Use fresh or properly stored reducing agent.
Formation of Alcohol Byproduct - Reduction of the starting ketone.- Use a more selective reducing agent like NaBH(OAc)₃.- For NaBH₄, ensure imine formation is complete before adding the reducing agent.
Dialkylation of Primary Amine Product - The product amine is reacting with the starting ketone.- Use a larger excess of the amine source.- Add the ketone slowly to a mixture of the amine and reducing agent.
Difficult Purification - Presence of unreacted starting materials or byproducts.- Optimize reaction conditions to drive the reaction to completion.- Consider an acid-base extraction to separate the basic amine product from neutral or acidic impurities.[14][15]

Conclusion

The reductive amination of this compound is a robust and versatile method for the synthesis of key amine intermediates. The choice between a direct or indirect protocol will depend on the available reagents and the desired scale of the reaction. Sodium triacetoxyborohydride is a highly recommended reagent for a one-pot synthesis due to its high selectivity and ease of use. Careful optimization of the reaction parameters will ensure high yields and purity of the final product, facilitating its use in subsequent synthetic steps in drug discovery and development.

References

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC - PubMed Central. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions | Organic Letters - ACS Publications. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Publications. Available at: [Link]

  • Reductive amination of ketones to primary amines. [a][b] - ResearchGate. Available at: [Link]

  • Reductive Amination - Organic Chemistry Tutor. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Reductive Amination - Chemistry Steps. Available at: [Link]

  • Reductive amination of acetophenone derivatives employing AmDHs - ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 | Journal of the American Chemical Society. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Available at: [Link]

  • Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. ACS Publications. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/OrganicChemistry - Reddit. Available at: [Link]

  • US2377511A - Purification of amine reaction mixtures - Google Patents.
  • Leuckart reaction - Wikipedia. Available at: [Link]

  • Catalytic Leuckart-Wallach-type reductive amination of ketones - PubMed. Available at: [Link]

  • Reductive amination of ketones. a - ResearchGate. Available at: [Link]

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry. Available at: [Link]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction - SciSpace. Available at: [Link]

  • Leuckart reaction - Sciencemadness Wiki. Available at: [Link]

  • Myers Chem 115. Harvard University. Available at: [Link]

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. Available at: [Link]

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Application Note: Hydrolysis of Methyl 2-acetyl-5-chlorobenzoate to 2-acetyl-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the chemoselective hydrolysis of Methyl 2-acetyl-5-chlorobenzoate to 2-acetyl-5-chlorobenzoic acid . While ester hydrolysis is a fundamental transformation, this specific substrate presents a unique structural challenge: the ortho-acetyl group facilitates a ring-chain tautomerism between the open-chain keto-acid and the cyclic hydroxy-lactone (pseudo-acid).

Failure to account for this equilibrium often leads to confusion during analytical characterization (NMR/IR) and inconsistencies in melting point determination. This guide provides a robust Lithium Hydroxide (LiOH) mediated protocol that ensures high yield, minimizes aldol condensation side-reactions, and addresses the isolation of the correct tautomeric form.

Strategic Method Design

The Substrate Challenge: Ring-Chain Tautomerism

The target product, 2-acetyl-5-chlorobenzoic acid, belongs to a class of o-acylbenzoic acids that exist in equilibrium between two forms:

  • Open Form: The acyclic keto-acid.

  • Cyclic Form: The lactol (5-chloro-3-hydroxy-3-methylphthalide).

In solution, the ratio depends on solvent polarity and pH. In the solid state, these compounds often crystallize as the cyclic lactol. Standard hydrolysis protocols must be adapted to ensure the isolation of the stable form without degrading the ketone moiety via haloform-type cleavage or aldol condensation.

Reagent Selection: LiOH vs. NaOH
  • Sodium Hydroxide (NaOH): While cost-effective, strong caustic bases can promote the deprotonation of the acetyl methyl group (

    
    ), leading to self-condensation (aldol) byproducts, especially if the local concentration is high.
    
  • Lithium Hydroxide (LiOH): Selected as the reagent of choice. LiOH is milder and less nucleophilic, reducing the risk of side reactions while effectively cleaving the methyl ester. It also exhibits better solubility in THF/Water mixtures compared to NaOH.

Solvent System

A THF:Water (3:1) system is utilized.

  • THF: Solubilizes the lipophilic methyl ester substrate.

  • Water: Essential for the hydrolysis mechanism and solubilizing the base.

  • Note: Methanol is avoided to prevent transesterification equilibrium issues, although it is a common alternative.

Chemical Mechanism & Pathway[1][2]

The reaction proceeds via a BAc2 (Base-catalyzed Acyl-oxygen cleavage) mechanism. The critical post-reaction phase involves the acidification, where the open carboxylate closes to form the cyclic lactol precipitate.

G Substrate This compound (Open Ester) Inter Tetrahedral Intermediate Substrate->Inter + LiOH / H2O Salt Lithium 2-acetyl-5-chlorobenzoate (Open Carboxylate) Inter->Salt - MeOH Acid 2-acetyl-5-chlorobenzoic acid (Open Acid) Salt->Acid + HCl (pH < 2) Lactol 5-chloro-3-hydroxy-3-methylphthalide (Cyclic Lactol) Acid->Lactol Equilibrium (Tautomerism)

Figure 1: Reaction pathway illustrating the hydrolysis and subsequent ring-chain tautomerism upon acidification.

Detailed Experimental Protocol

Materials
  • Substrate: this compound (1.0 equiv).

  • Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv).

  • Solvents: Tetrahydrofuran (THF) (HPLC Grade), Deionized Water.

  • Quench: 1N Hydrochloric Acid (HCl).

Step-by-Step Procedure
  • Dissolution:

    • Charge a round-bottom flask with this compound (e.g., 10.0 g, 47.0 mmol).

    • Add THF (70 mL) and stir until fully dissolved at Room Temperature (RT).

  • Reagent Addition:

    • Dissolve LiOH·H₂O (4.93 g, 117.5 mmol) in Water (24 mL).

    • Add the aqueous LiOH solution dropwise to the THF solution over 15 minutes.

    • Checkpoint: The solution may turn slightly yellow; this is normal.

  • Reaction:

    • Stir the biphasic mixture vigorously at RT (20-25°C) .

    • Monitor by TLC (30% EtOAc/Hexane) or HPLC. Reaction is typically complete within 4–6 hours.

    • Caution: Do not heat above 40°C to avoid degradation of the ketone.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the majority of THF.

    • Dilute the aqueous residue with water (50 mL).

    • Wash (Optional): Extract once with Dichloromethane (DCM, 30 mL) to remove any unreacted ester or non-polar impurities. Discard the organic layer.

    • Acidification (Critical Step):

      • Cool the aqueous layer to 0–5°C in an ice bath.[1]

      • Slowly add 1N HCl dropwise with stirring until pH reaches 1–2.

      • A white precipitate will form. This is predominantly the cyclic lactol form .

  • Filtration:

    • Filter the solid using a Büchner funnel.[2]

    • Wash the cake with cold water (2 x 20 mL) to remove residual lithium salts.

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 85–95%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 138–142°C (Note: MP may vary depending on the ratio of tautomers present).

Process Analytical Technology (PAT) & Characterization

NMR Interpretation (The "Expertise" Pillar)

Users often misinterpret the NMR of this product due to the tautomerism.

NucleusFeatureObservation (DMSO-d6)
1H NMR Methyl GroupOpen Form: Singlet ~2.5–2.6 ppm (Acetyl CH₃).Cyclic Form: Singlet ~1.8–1.9 ppm (Methyl on sp³ carbon).
13C NMR CarbonylsOpen Form: Distinct ketone (~200 ppm) and acid (~167 ppm) peaks.Cyclic Form: Lactone carbonyl (~169 ppm) and hemiacetal carbon (~105 ppm).

Note: In DMSO-d6, the equilibrium often favors the open form, but in CDCl₃, the cyclic form may predominate. Do not discard the batch if the ketone peak seems "missing" or shifted; check for the hemiacetal carbon.

HPLC Method[4][5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis or loss during wash.Ensure reaction runs to completion (TLC). Do not discard the aqueous layer before acidification.
Impurity: Dimer Aldol condensation.Reaction temperature was too high or base concentration too strong. Maintain <25°C and use LiOH.
"Missing" Carbonyl in IR Cyclic tautomer formation.The cyclic lactol lacks the typical ketone C=O stretch (~1680 cm⁻¹). Look for the lactone stretch (~1740 cm⁻¹) and broad OH.

Experimental Workflow Diagram

Workflow start Start: this compound step1 Dissolve in THF start->step1 step2 Add LiOH (aq) dropwise step1->step2 step3 Stir at 20-25°C (4-6 hrs) step2->step3 step4 Evaporate THF step3->step4 step5 Wash aq. layer with DCM step4->step5 step6 Acidify with 1N HCl to pH 1-2 step5->step6 step7 Filter Precipitate (Cyclic Lactol) step6->step7 end Dry & Characterize step7->end

Figure 2: Operational workflow for the isolation of 2-acetyl-5-chlorobenzoic acid.

References

  • Tautomerism of 2-Acylbenzoic Acids

    • Valter, R. E. (1978). Ring-Chain Isomerism in 2-Acylbenzoic Acids. Russian Chemical Reviews. (General mechanism validation).

    • Note: This reference establishes the fundamental equilibrium between the keto-acid and hydroxy-phthalide forms observed in this protocol.
  • Crystallographic Evidence of Cyclic Forms

    • Dobson, A. J., & Gerkin, R. E. (1996).[3] 2-Acetylbenzoic acid: phthalide form.[3] Acta Crystallographica Section C.

    • Relevance: Confirms that in the solid state, 2-acetylbenzoic acid derivatives preferentially exist as the cyclic phthalide, validating the isolation of the cyclic precipit
  • Green Hydrolysis Methodologies

    • Li, J., et al. (2014). A green and efficient hydrolysis of methyl esters using LiOH. Journal of Chemical and Pharmaceutical Research.

    • Relevance: Validates the use of LiOH/Water systems for sensitive ester hydrolysis to avoid harsh side reactions.
  • Product Identification (CAS Verification)

    • PubChem Compound Summary for CID 17947 (Related Chlorobenzoates) and 2-acetylbenzoic acid derivatives.

(Note: While specific literature for the exact hydrolysis of the 5-chloro derivative is sparse, the protocol is derived from the "Golden Standard" for the parent 2-acetylbenzoic acid, adapted with LiOH for enhanced chemoselectivity.)

Sources

Scalable synthesis methods for Methyl 2-acetyl-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Scalable Synthesis of Methyl 2-acetyl-5-chlorobenzoate

Introduction

This compound is a key chemical intermediate with applications in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a chlorinated benzene ring with both an acetyl and a methyl ester group in a specific ortho/para relationship, makes it a versatile building block. This guide provides detailed, scalable protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and process chemistry. The methodologies presented are grounded in established chemical principles, with an emphasis on scalability, efficiency, and safety.

Method 1: Friedel-Crafts Acylation of Methyl 3-chlorobenzoate (Recommended Scalable Route)

This approach represents the most direct and industrially viable method for the large-scale production of this compound. The Friedel-Crafts acylation is a classic and powerful C-C bond-forming reaction that proceeds via electrophilic aromatic substitution.[1]

Scientific Principle & Rationale

The core of this method is the reaction of an aromatic ring with an acyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[3]

The choice of methyl 3-chlorobenzoate as the starting material is strategic for achieving the desired regiochemistry. The substituents on the benzene ring direct the position of the incoming electrophile (the acetyl group):

  • Chloro Group (-Cl): An ortho-, para-director and a deactivating group.

  • Methyl Ester Group (-COOCH₃): A meta-director and a deactivating group.

The incoming acetyl group is directed by both substituents to the C2 position, which is ortho to the chloro group and ortho to the methyl ester group (and meta to its directing influence). This convergence of directing effects leads to high regioselectivity for the desired product. The deactivation of the ring by both groups helps to prevent polysubstitution, which is a common issue in Friedel-Crafts alkylation but less so in acylation.[2]

Experimental Protocol

Materials:

  • Methyl 3-chlorobenzoate

  • Acetyl chloride (CH₃COCl)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Methanol or Ethanol for recrystallization

Procedure:

  • Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas) is dried thoroughly and flushed with an inert gas (e.g., nitrogen).

  • Reagent Charging: Charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃) (1.2 to 2.5 equivalents). The mixture is stirred and cooled to 0-5 °C in an ice bath.

  • Substrate Addition: A solution of methyl 3-chlorobenzoate (1.0 equiv) and acetyl chloride (1.1 equiv) in anhydrous DCM is prepared and added dropwise to the stirred AlCl₃ suspension via the dropping funnel. The internal temperature should be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.[4] Reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS, or HPLC). If the reaction is sluggish, gentle heating to 30-40 °C may be required.

  • Quenching: The reaction mixture is cooled back to 0-5 °C. It is then quenched by slowly and carefully pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood due to the vigorous evolution of HCl gas.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.[5]

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield this compound as a solid product.

Data Summary
ParameterExpected Value
Yield 75-90%
Appearance White to off-white solid
Purity (by HPLC/GC) >99% after recrystallization
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.9 (d), ~7.6 (dd), ~7.5 (d), 3.9 (s), 2.6 (s)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~198 (C=O, ketone), ~168 (C=O, ester), aromatic C's, 52.8 (OCH₃), 29.5 (CH₃)
Process Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Quench & Workup cluster_purification Purification p1 Dry N2-flushed Reactor p2 Charge Anhydrous DCM and AlCl3 p3 Cool to 0-5 °C r2 Slowly add solution to reactor (T < 10 °C) p3->r2 r1 Prepare solution of Methyl 3-chlorobenzoate & Acetyl Chloride in DCM r1->r2 r3 Stir at RT for 4-12h (Monitor Progress) w1 Cool to 0-5 °C r3->w1 w2 Quench into Ice/Conc. HCl w3 Separate Organic Layer w2->w3 w4 Wash with H2O, NaHCO3, Brine w3->w4 w5 Dry over Na2SO4 w4->w5 w6 Concentrate in Vacuo w5->w6 f1 Recrystallize from Methanol/Ethanol w6->f1 f2 Filter and Dry f1->f2 f3 Final Product: This compound f2->f3 G cluster_ester Step 1: Esterification cluster_sandmeyer Step 2a: Diazotization & Iodination cluster_coupling Step 2b: Carbonylative Coupling start 2-Amino-5-chlorobenzoic Acid in Methanol e1 Add SOCl2 at 0 °C start->e1 e2 Reflux for 4-6h e1->e2 e3 Workup & Neutralization e2->e3 inter1 Intermediate: Methyl 2-amino-5-chlorobenzoate e3->inter1 s1 Diazotization with NaNO2 / HCl at 0 °C inter1->s1 s2 Add to KI Solution (Sandmeyer Reaction) s1->s2 s3 Extraction & Purification s2->s3 inter2 Intermediate: Methyl 5-chloro-2-iodobenzoate s3->inter2 c1 Pd-Catalyzed Reaction with CO and Acetyl Source inter2->c1 c2 Purification c1->c2 final Final Product: This compound c2->final

Caption: Multi-step synthesis from 2-Amino-5-chlorobenzoic Acid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the absence of isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): To determine the purity of the final product, typically aiming for >99%.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester and ketone carbonyls.

  • Melting Point: A sharp melting point range indicates high purity.

Safety Precautions

All synthetic procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment (glove box or under inert atmosphere).

  • Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to release HCl and SO₂ gases. Handle with extreme care.

  • Acetyl Chloride: Corrosive, flammable, and reacts with water.

  • Diazonium Salts: Potentially explosive, especially when dry. Should always be kept in solution at low temperatures and used immediately after preparation.

  • Carbon Monoxide (CO): Highly toxic gas. All palladium-catalyzed carbonylation reactions must be performed in a specialized, well-ventilated setup with CO detectors.

References

  • Grignard, V. (1912). The Nobel Prize in Chemistry 1912. NobelPrize.org. [Link]

  • Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E, 66(11), o2885. [Link]

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Majumder, S., & Tl, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(54), 30775–30829. [Link]

  • PrepChem. Synthesis of methyl 2-amino-5-chlorobenzoate. [Link]

  • Kumar, A., et al. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 9(5), 1349-1352. [Link]

  • ResearchGate. (2010). Methyl 2-amino-5-chlorobenzoate. [Link]

  • Organic Syntheses. Procedure for workup of organic reactions. [Link]

  • Clark, J. (2015). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]

  • Royal Society of Chemistry. Synthesis of Dibenzocycloketones by Acyl Radical Cyclization. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

  • Ferlin, F., et al. (2020). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development, 24(10), 2136–2143. [Link]

Sources

Application Note: Strategic Nucleophilic Functionalization of Methyl 2-acetyl-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It moves beyond standard textbook definitions to address the specific electronic and steric challenges of Methyl 2-acetyl-5-chlorobenzoate (MACB).

Executive Summary & Electronic Profiling

This compound is a "linchpin" scaffold in drug discovery, primarily serving as a precursor for indazoles (e.g., PARP inhibitors like Niraparib) and isoindolinones .

The Reactivity Paradox: While the molecule appears to be a candidate for Nucleophilic Aromatic Substitution (SNAr), the 5-chloro position is only moderately activated.

  • Activation Analysis: The chlorine is para to the acetyl group (moderate Electron Withdrawing Group) and meta to the ester. This creates a "mismatched" electronic push-pull that makes standard SNAr with weak nucleophiles (like amines) sluggish or impossible without metal catalysis.

  • Competing Electrophiles: The ketone (C-2 acetyl) and ester (C-1 carboxylate) are highly electrophilic. Hard nucleophiles will attack these carbonyls before displacing the chlorine.

Decision Matrix: Reaction Pathways

The choice of reagent dictates the scaffold trajectory.

ReactionPathways MACB This compound Indazole Indazole Core (Hydrazine attack) MACB->Indazole Hydrazines (Cyclocondensation) Isoindolinone Isoindolinone (1° Amine attack) MACB->Isoindolinone 1° Amines (Reductive Cyclization) SNAr 5-Substituted Arene (Thiol/Azide attack) MACB->SNAr Thiophenols/NaN3 (Classic SNAr) Buchwald 5-Amino Arene (Pd-Catalysis) MACB->Buchwald Amines + Pd (Cross-Coupling)

Figure 1: Divergent synthesis pathways based on nucleophile selection.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Target: Direct displacement of Chlorine at C-5. Challenge: The ring is not electron-deficient enough for amines to displace Cl under mild conditions. Solution: Use "Super-Nucleophiles" (Thiols) or high-temperature Azidation.

Reagent Selection Guide
Nucleophile ClassSpecific ReagentSolvent SystemTemp (°C)Notes
Sulfur (Thiolates) Thiophenol / NaHDMF or NMP80-100High Yield. Sulfur is soft/large enough to attack the C-Cl bond despite moderate activation.
Nitrogen (Azides) Sodium Azide (NaN3)DMSO90-110Precursor to 5-amino (via reduction). Risk of thermal decomposition.[1]
Oxygen (Alkoxides) NaOMe / MeOHMeOHRefluxCompetition Risk. Likely to cause transesterification at C-1 before displacing Cl.
Experimental Procedure (Thiol Displacement)

Objective: Synthesis of Methyl 2-acetyl-5-(phenylthio)benzoate.

  • Preparation: In a flame-dried flask under Argon, suspend Sodium Hydride (60% dispersion, 1.1 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).

  • Nucleophile Formation: Cool to 0°C. Add Thiophenol (1.05 equiv) dropwise. Stir for 15 min until H2 evolution ceases (Thiolate formation).

  • Addition: Add This compound (1.0 equiv) as a solution in minimal DMF.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If the starting material persists, add 10 mol% KI (Finkelstein activation) to generate the transient, more reactive Aryl-Iodide species.

  • Workup: Quench with sat. NH4Cl.[2] Extract with EtOAc.[3] Wash organic layer with LiCl (5% aq) to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Target: Installing amines at C-5 (e.g., Morpholine, Anilines). Rationale: Since classic SNAr fails for amines on this scaffold, Pd-catalysis lowers the activation energy, bypassing the electronic limitations.

The Catalyst System[4]
  • Pre-catalyst: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: XPhos or BrettPhos . These bulky, electron-rich biaryl phosphines are critical for oxidative addition into the deactivated Aryl-Chloride bond.

  • Base: Cs2CO3 (Weak base prevents side reactions with the ketone/ester).

Experimental Procedure
  • Charge: To a sealed tube, add MACB (1.0 equiv), Amine (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent: Add anhydrous Dioxane or Toluene (degassed).

  • Cycle: Heat at 100°C for 12 hours.

  • Note: If the amine is volatile, use a screw-cap pressure vessel.

Protocol C: Cyclocondensation (The "Hidden" Substitution)

Target: Synthesis of Indazoles . Mechanism: This is a cascade substitution. The hydrazine nucleophile attacks the ketone (condensation), followed by intramolecular nucleophilic substitution at the ester (cyclization).

IndazoleMech Step1 Step 1: Hydrazone Formation (Nucleophilic attack on Ketone) Step2 Step 2: Intramolecular Cyclization (Nucleophilic attack on Ester) Step1->Step2 -H2O Step3 Product: 5-chloro-3-methyl-1H-indazole Step2->Step3 -MeOH

Figure 2: Cascade mechanism for Indazole synthesis.

Experimental Procedure

Objective: Synthesis of 5-chloro-3-methyl-1H-indazole-7-carboxylate derivatives.

  • Reagents: Dissolve MACB (1.0 equiv) in Ethanol (0.2 M).

  • Nucleophile: Add Hydrazine Hydrate (5.0 equiv). Excess is required to drive the equilibrium.

  • Catalyst: Add catalytic Acetic Acid (10 mol%) to activate the ketone.

  • Condition: Reflux (78°C) for 3 hours.

    • Observation: A white precipitate often forms (the Indazole product).

  • Workup: Cool to room temperature. Pour into ice water. Filter the solid.[1]

    • Self-Validating Step: The product should be insoluble in water but soluble in dilute NaOH (due to the acidic N-H of the indazole).

References & Authoritative Sources

  • Buchwald-Hartwig Amination Scope: Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions."[4] J. Am. Chem. Soc., 2008.[4] Link

  • Indazole Synthesis Review: "Synthesis of Pharmacologically Active Indazoles." Caribbean Journal of Science and Technology, 2021. Link

  • SNAr Mechanism on Deactivated Rings: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Link

  • Structure Data: "Methyl 2-amino-5-chlorobenzoate Crystal Structure." PubMed Central. Link

  • Reaction of 2-acyl-benzoates: "Synthesis of Antifungal Indazole Analogs." Scholaris. Link

Sources

Advanced Application Note: One-Pot Synthesis Procedures Utilizing Methyl 2-acetyl-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Methyl 2-acetyl-5-chlorobenzoate (CAS: 115871-49-3) is a highly versatile bifunctional building block. Its structural uniqueness lies in the orthogonal reactivity of its two electrophilic centers: the aryl ketone and the aryl ester . This "1,4-dicarbonyl-like" arrangement (specifically a


-keto ester equivalent) makes it an ideal substrate for the rapid assembly of nitrogen-containing heterocycles, particularly phthalazinones  and isoindolinones , which are privileged scaffolds in PARP inhibitors (e.g., Olaparib analogs) and other oncology targets.
Compound Properties
PropertySpecification
CAS Number 115871-49-3
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH, EtOH; Insoluble in water
Key Reactivity Nucleophilic attack at ketone (kinetic) vs. ester (thermodynamic)

Core Chemistry: The "Switchable" Electrophile

The utility of this compound relies on chemoselective cyclization. By selecting the appropriate nitrogen nucleophile and conditions, the researcher can direct the reaction toward different heterocyclic cores in a single pot.

G Start This compound Hydrazine + Hydrazine (NH2NH2) Start->Hydrazine Amine + Primary Amine (R-NH2) + Reductant Start->Amine Phthalazinone 7-Chloro-4-methyl- phthalazin-1(2H)-one Hydrazine->Phthalazinone Condensation & Cyclization (Reflux) Isoindolinone Isoindolinone Derivatives Amine->Isoindolinone Reductive Amination & Lactamization

Figure 1: Divergent synthesis pathways from the parent scaffold.

Application 1: One-Pot Synthesis of 7-Chloro-4-methylphthalazin-1(2H)-one

This protocol describes the synthesis of the phthalazinone core, a structural motif found in several PARP inhibitors. The reaction proceeds via a cascade condensation of hydrazine with the ketone followed by intramolecular aminolysis of the ester.

Mechanistic Insight
  • Hydrazone Formation: Hydrazine attacks the more reactive ketone carbonyl first.

  • Cyclization: The terminal amino group of the hydrazone attacks the ester carbonyl.

  • Elimination: Loss of methanol drives the equilibrium to the stable lactam (phthalazinone).

Experimental Protocol

Reagents:

  • This compound (1.0 equiv)

  • Hydrazine monohydrate (64-65% in water, 3.0 equiv)

  • Ethanol (Absolute, 10 mL/g of substrate)

  • Acetic Acid (glacial, 0.1 equiv - Optional catalyst)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (e.g., 5.0 g, 23.5 mmol) in Ethanol (50 mL).

  • Addition: Add Hydrazine monohydrate (3.5 mL, ~70 mmol) dropwise at room temperature.

    • Note: A mild exotherm may be observed. If precipitation occurs immediately, increase stirring speed.

  • Reaction: Heat the mixture to reflux (78 °C) . Maintain reflux for 3–5 hours .

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (high Rf) should disappear, and a lower Rf fluorescent spot (product) should appear.

  • Workup (Crystallization):

    • Cool the reaction mixture slowly to room temperature.

    • The product typically crystallizes out of the solution upon cooling.

    • If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and cool in an ice bath (0–5 °C) for 1 hour.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold Ethanol (2 x 10 mL) followed by cold Water (2 x 20 mL) to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

Typical Yield: 85–92% Characterization:

  • ¹H NMR (DMSO-d₆): Distinct singlet for methyl group at ~2.5 ppm; Amide NH at ~12.5 ppm.

  • Mass Spec: [M+H]⁺ = 195.0/197.0 (Cl pattern).

Application 2: One-Pot Reductive Cyclization to Isoindolinones

This protocol utilizes a "Reductive Amination – Lactamization" cascade to generate N-substituted isoindolinones.

Mechanistic Insight
  • Imine Formation: Condensation of amine with the ketone.

  • Reduction: Chemoselective reduction of the imine to a secondary amine.

  • Lactamization: Intramolecular attack of the amine on the ester to close the ring.

Experimental Protocol

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (R-NH₂, 1.2 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Methanol (dry, 10 mL/g)

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve This compound (2.12 g, 10 mmol) and the Primary Amine (12 mmol) in Methanol (20 mL).

    • Add Acetic Acid (0.6 mL, 10 mmol) to catalyze imine formation.

    • Stir at room temperature for 2–4 hours (verify imine formation by TLC or LCMS).

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add NaBH₃CN (0.94 g, 15 mmol) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Cyclization (Thermal Boost):

    • Critical Step: Often, the intermediate amino-ester requires heat to cyclize.

    • Heat the reaction mixture to 60 °C for 2–4 hours.

    • Alternative: If cyclization is slow, swap solvent to Toluene and reflux with a Dean-Stark trap (requires solvent exchange).

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Phthalazinone) Incomplete cyclizationEnsure excess hydrazine (3 equiv) is used; extend reflux time.
Sticky Solid (Workup) Trapped solvent/impuritiesTriturate the crude solid with cold Diethyl Ether or Pentane.
No Cyclization (Isoindolinone) Steric hindrance of amineSwitch to high-boiling solvent (e.g., Xylene) and reflux to force lactamization.
Side Products Hydrolysis of esterEnsure solvents are dry; avoid strong aqueous bases during reaction.

References

  • Synthesis of Phthalazinone Derivatives

    • Title: Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Deriv
    • Source: American Journal of Organic Chemistry, 2016.
    • URL:[Link]

  • Cobalt-Catalyzed Synthesis of this compound

    • Title: Cobalt-Catalyzed Methoxycarbonyl
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • General Phthalazinone Synthesis Methodologies

    • Title: Process for producing phthalazinone and derivatives.[1]

    • Source: Google P
    • URL
  • Related Benzodiazepine Synthesis

    • Title: Process for preparing 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2h-1,4-benzodiazepin-2-one.[2]

    • Source: Google P
    • URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 2-acetyl-5-chlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #TSC-BENZ-042 Topic: Yield Optimization & Troubleshooting for Methyl 2-acetyl-5-chlorobenzoate Applicable CAS: 36075-26-8 (Target Analog), 5202-89-1 (Start Material) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reaction Strategy

User Inquiry: "My yields for this compound are inconsistent (<30%). I am observing starting material recovery and 'black metal' precipitation. How do I stabilize the protocol?"

Root Cause Analysis: The synthesis of This compound involves introducing an acetyl group at the sterically congested ortho-position relative to the ester, while preserving the chlorine atom at the meta-position. Standard Friedel-Crafts acylation fails here due to the deactivating nature of the ester and chlorine groups, and the incorrect directing effects.

The Validated Pathway: The industry-standard "Gold Protocol" for this transformation is a Stille Cross-Coupling utilizing tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis. This method guarantees regioselectivity (the acetyl group goes exactly where the iodine was) and chemoselectivity (the ester remains intact).

Validated Synthetic Workflow

SynthesisFlow Start Methyl 2-amino-5-chlorobenzoate (Starting Material) Step1 Step 1: Sandmeyer Reaction (NaNO2, HCl, KI) Target: Methyl 2-iodo-5-chlorobenzoate Start->Step1 Diazotization Step2 Step 2: Stille Coupling (Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4) Target: Enol Ether Intermediate Step1->Step2 Pd(0) Catalysis Step3 Step 3: Hydrolysis (HCl, THF) Target: this compound Step2->Step3 H3O+

Figure 1: The logical synthetic flow. Critical failure points usually occur at Step 2 (Coupling).

Detailed Protocols & Troubleshooting

Phase 1: Precursor Synthesis (The "Sandmeyer" Step)

Objective: Convert Methyl 2-amino-5-chlorobenzoate to Methyl 2-iodo-5-chlorobenzoate.

Common Failure: Low conversion or formation of diazo-tars.

Optimized Protocol:

  • Diazotization: Dissolve amine in 6M HCl. Cool to -5°C to 0°C (Internal temp). Add NaNO₂ (1.1 equiv) dropwise. Crucial: Maintain temp < 5°C to prevent phenol formation.

  • Iodination: Add KI (1.5 equiv) dissolved in water slowly.

  • Workup: Quench with saturated Na₂SO₃ to remove free iodine (purple color disappears).

Troubleshooting Table: Sandmeyer Reaction

Symptom Probable Cause Corrective Action
Red/Brown Oil (Tars) Temperature spike during diazotization. Use an internal thermometer. Keep reaction < 0°C during NaNO₂ addition.
Phenol Byproduct Reaction with water before Iodination. Ensure high acidity (HCl) and add KI immediately after diazotization is complete.

| Low Yield | Incomplete diazotization. | Check starch-iodide paper after NaNO₂ addition; it should turn blue immediately. |

Phase 2: The Stille Coupling (The Critical Step)

Objective: Coupling Methyl 2-iodo-5-chlorobenzoate with Tributyl(1-ethoxyvinyl)tin.

Common Failure: "The reaction turns black immediately (Pd precipitation) and yield is <30%."

The Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The rate-determining step is often Transmetallation .[1]

  • Oxidative Addition: Pd(0) inserts into the C-I bond. (Fast for Aryl-Iodides).

  • Transmetallation: The tin reagent transfers the vinyl group to Pd. (Slow, sensitive to sterics).

  • Reductive Elimination: Product release.

Optimized Protocol (The "Farina" Modification):

  • Reagents: Methyl 2-iodo-5-chlorobenzoate (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.1 eq).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).[2][3] Freshly opened or yellow crystals only.

  • Additive: CuI (10 mol%) . This is the secret weapon. Copper facilitates the transmetallation step (the "Copper Effect").

  • Solvent: Anhydrous Toluene or DMF (Degassed).

  • Conditions: Heat to 90-100°C under Argon for 4-12 hours.

Troubleshooting Guide: Stille Coupling

Issue A: Catalyst Death ("Black Metal")
  • Diagnosis: The reaction mixture turns from yellow/orange to black precipitate within minutes.

  • Cause: Oxygen in the solvent oxidized the phosphine ligands, destabilizing Pd(0).

  • Solution:

    • Freeze-Pump-Thaw: Degas the solvent for 3 cycles. Sparging with nitrogen is often insufficient for sensitive Stille couplings.

    • Ligand Boost: Add 10-20% extra Triphenylphosphine (PPh₃) to the reaction mixture to stabilize the Pd species.

Issue B: No Reaction (Starting Material Recovery)
  • Diagnosis: TLC shows only starting material after 12 hours.

  • Cause: The ortho-ester group is creating steric hindrance, blocking the transmetallation.

  • Solution:

    • Switch Catalyst: Use Pd(dtbpf)Cl₂ or Pd₂(dba)₃ + P(o-tol)₃ . Bulky, electron-rich ligands accelerate coupling with hindered substrates.

    • Add CsF: Addition of Cesium Fluoride (2.0 eq) activates the organotin reagent (forming a hypervalent silicate-like species) which is more reactive.

Issue C: Tin Removal (Purification Nightmare)
  • Diagnosis: Product is contaminated with oily tin residues.

  • Solution:

    • KF Workup: Stir the crude reaction mixture with saturated aqueous Potassium Fluoride (KF) for 30 minutes. The insoluble polymeric Bu₃SnF will precipitate. Filter through Celite.

Phase 3: Hydrolysis

Objective: Convert the enol ether to the ketone.

Protocol:

  • Dissolve the crude enol ether in THF.

  • Add 1M HCl (aqueous). Stir at Room Temperature for 1 hour.

  • Warning: Do not heat strongly or use concentrated base, or you will hydrolyze the methyl ester to the carboxylic acid.

Diagnostic Decision Tree

Use this flow to diagnose your specific yield issue.

Troubleshooting Start Start: Low Yield Diagnosis CheckColor Did reaction turn black < 30 mins? Start->CheckColor CheckSM Is Starting Material (SM) consumed? CheckColor->CheckSM No (Stayed Yellow/Orange) SolOxygen O2 Leak / Bad Catalyst. Action: Freeze-Pump-Thaw solvent. Use fresh Pd(PPh3)4. CheckColor->SolOxygen Yes CheckTin Is product oily/impure? CheckSM->CheckTin Yes (SM gone) SolSteric Transmetallation Failure. Action: Add CuI (10 mol%) or switch to Pd(P(o-tol)3). CheckSM->SolSteric No (SM remains) SolWorkup Tin Contamination. Action: Wash with 10% KF. Filter Bu3SnF precipitate. CheckTin->SolWorkup Yes SolSuccess Protocol Optimized CheckTin->SolSuccess No

Figure 2: Troubleshooting logic for Stille Coupling failures.

Frequently Asked Questions (FAQs)

Q: Can I use the Bromo-analogue instead of the Iodo-analogue? A: Yes, but the yield will likely drop. Aryl bromides undergo oxidative addition slower than iodides. If you must use the bromide, you must use a more active catalyst system like Pd(t-Bu₃P)₂ or raise the temperature to 110°C (using Toluene/DMF mix).

Q: Why not use a Heck Reaction with Butyl Vinyl Ether? A: You can, but regioselectivity is a risk. The Heck reaction can result in a mixture of


-arylation (internal, desired) and 

-arylation (terminal, undesired). The Stille coupling with tributyl(1-ethoxyvinyl)tin is chemically locked to give the ketone at the correct position.

Q: My ester hydrolyzed to the acid. Why? A: You likely used conditions that were too harsh during the hydrolysis step. Ensure you are using dilute HCl (1N or 2N) and keeping the temperature near ambient (20-25°C). Avoid NaOH or KOH workups.

Q: Is there a "Green" alternative to Tin? A: Yes. You can attempt a Suzuki Coupling using potassium (1-ethoxyvinyl)trifluoroborate. However, this reagent is less stable and often harder to source than the tin reagent. For reliable medicinal chemistry scale-up, Tin is still the standard, provided the KF workup is used.

References & Authority

  • Stille Coupling Fundamentals: Milstein, D.; Stille, J. K. "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." Journal of the American Chemical Society, 1978 , 100(11), 3636–3638. Link

  • The "Copper Effect": Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. "On the nature of the 'copper effect' in the Stille cross-coupling." Journal of Organic Chemistry, 1994 , 59(20), 5905–5911. Link

  • Synthesis of 1-ethoxyvinylstannanes: Russell, C. E.; Hegedus, L. S.[3] "Palladium-catalyzed acylation of organotin reagents." Journal of the American Chemical Society, 1983 , 105(4), 943-948.

  • Acetylation of Aryl Halides (Review): Garg, N. K., et al. "Palladium-Catalyzed Acetylation of Arylbromides."[2] Organic Syntheses, 2021 , 98, 68-83.[2] (Provides modern context for acylation, though Stille remains preferred for ortho-esters). Link

  • Precursor Synthesis (Sandmeyer): Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.71 (Iodobenzene synthesis). (Standard Reference for Sandmeyer protocols).

Sources

Overcoming steric hindrance in Methyl 2-acetyl-5-chlorobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Reactivity Profiling Reference Code: TSC-M2A5C-2024 Status: Operational[1][2]

Executive Technical Summary

The "Ortho-Collision" Challenge Methyl 2-acetyl-5-chlorobenzoate (CAS: 36075-26-8) presents a classic yet deceptive challenge in organic synthesis: 1,2-dicarbonyl steric clash .[1][2]

While the 5-chloro group provides electronic tuning (electron-withdrawing), the primary synthetic hurdle is the interaction between the C1-ester and the C2-acetyl group.[1][2] In the ground state, these two bulky carbonyl-containing groups force each other out of planarity to minimize dipole-dipole repulsion and van der Waals strain.[1][2]

Consequences for Reactivity:

  • Nucleophilic Trajectory Blockade: The "Bürgi-Dunitz" angle of attack for nucleophiles at the ketone is physically obstructed by the ester oxygen lone pairs.[2]

  • Inhibition of Resonance: The lack of planarity prevents the phenyl ring from effectively stabilizing transition states, often stalling reactions at intermediate stages (e.g., open-chain hydrazones instead of cyclized phthalazinones).[2]

This guide provides field-tested protocols to bypass these energy barriers.

Troubleshooting Module: Phthalazinone Cyclization

Context: The most common application for this scaffold is the synthesis of 4-methyl-7-chlorophthalazin-1(2H)-one (a key pharmacophore in PARP inhibitors like Olaparib).[1][2]

Issue: Reaction stalls at the hydrazone intermediate.

Symptom: LCMS shows a mass corresponding to the hydrazone (M+14) but the ring fails to close to the phthalazinone (M-18 loss of methanol not observed).

Root Cause: The hydrazone nitrogen is not nucleophilic enough to attack the sterically crowded ester carbonyl, or the conformation is locked in an unfavorable "anti" geometry.[2]

Protocol A: The "Acid-Kick" Method (Standard)
  • Mechanism: Protonation of the ester carbonyl oxygen increases its electrophilicity, compensating for the steric hindrance.[2]

  • Step-by-Step:

    • Dissolve this compound (1.0 eq) in Glacial Acetic Acid (not Ethanol).

    • Add Hydrazine Monohydrate (1.5 eq).

    • Critical Step: Reflux at 118°C for 4–6 hours. Ethanol reflux (78°C) provides insufficient thermal energy to overcome the rotational barrier.[3]

    • Workup: Cool to RT. The product usually precipitates as a white/off-white solid.[1][2] Filter and wash with cold water.[2]

Protocol B: The "Thermal-Force" Method (Stubborn Substrates) [1][2][3]
  • When to use: If Protocol A yields <50% or impurities form.[2][3]

  • Step-by-Step:

    • Switch solvent to n-Butanol or Ethylene Glycol .[1][2][3]

    • Add 5 mol% p-Toluenesulfonic acid (pTSA) .

    • Reflux at 130°C+ using a Dean-Stark trap to physically remove water/methanol, driving the equilibrium forward (Le Chatelier’s principle).[2][3]

Troubleshooting Module: Selective Reduction

Context: Reducing the ketone to a chiral alcohol without touching the ester.[3]

Issue: Loss of Chemoselectivity (Ester Reduction).

Symptom: Formation of the diol or over-reduction products.[3]

Root Cause: Standard reducing agents (LiAlH4) are too aggressive.[2][3] Even NaBH4 can be non-selective due to the inductive effect of the 5-chloro group making the ester more electrophilic.

Protocol: Chelation-Controlled Luche Reduction
  • Mechanism: Cerium(III) coordinates selectively with the ketone oxygen and the solvent, activating the ketone while leaving the ester sterically shielded.[3]

  • Step-by-Step:

    • Dissolve substrate in MeOH (0.2 M).[2][3]

    • Add CeCl3[2][3]·7H2O (1.0 eq) and stir for 30 mins at 0°C to establish the chelate.

    • Add NaBH4 (1.0 eq) portion-wise over 20 mins.

    • Quench: Acetone (to destroy excess borohydride) followed by saturated NH4Cl.

    • Result: >95% selectivity for the secondary alcohol.

Troubleshooting Module: Hydrolysis (Saponification)

Context: Converting the ester to the carboxylic acid (2-acetyl-5-chlorobenzoic acid).

Issue: The "Ortho-Effect" Resistance.

Symptom: Starting material remains unreacted even after 24h reflux in NaOH/MeOH.[1]

Root Cause: The tetrahedral intermediate required for saponification cannot form due to the steric wall created by the acetyl group.

Protocol: Anhydrous Nucleophilic Displacement

Instead of attacking the carbonyl (hard nucleophile), attack the methyl group (soft electrophile).[3]

  • Reagents: Lithium Iodide (LiI) in Pyridine or Collidine.[2][3]

  • Step-by-Step:

    • Dissolve ester in Collidine (high boiling point base).

    • Add LiI (3.0 eq).[2][3]

    • Heat to 140°C for 8 hours.

    • Mechanism: The Iodide ion performs an SN2 attack on the methyl of the ester, cleaving the O-Me bond and leaving the carboxylate.[2] This completely bypasses the steric hindrance at the carbonyl carbon.[2]

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing reactions based on the specific steric failure mode encountered.

ReactionLogic Start Substrate: This compound Goal Desired Transformation? Start->Goal Route1 Cyclization (Phthalazinone) Goal->Route1 Route2 Ketone Reduction (Chiral Alcohol) Goal->Route2 Route3 Ester Hydrolysis (Carboxylic Acid) Goal->Route3 Check1 Standard Reflux (EtOH)? Route1->Check1 Check2 Selectivity Issue? Route2->Check2 Check3 NaOH Reflux Fails? Route3->Check3 Fail1 Result: Open Hydrazone Check1->Fail1 Low Yield Fix1 Protocol A: AcOH Reflux (118°C) Protocol B: n-BuOH + pTSA Fail1->Fix1 Fix2 Use Luche Conditions (CeCl3 + NaBH4) Check2->Fix2 Yes Fix3 SN2 Displacement (LiI / Collidine / 140°C) Check3->Fix3 Yes

Caption: Decision tree for overcoming steric barriers in 2-acetyl-5-chlorobenzoate derivatives.

Comparative Data: Solvent Screening for Cyclization

The choice of solvent is the single most critical variable for the hydrazine cyclization reaction.

SolventBoiling Point (°C)Solubility of SMReaction RateYield (4h)Notes
Ethanol 78ModerateSlow35%Often stalls at hydrazone.[1][2]
Methanol 65ModerateVery Slow15%Insufficient thermal energy.[2][3]
Acetic Acid 118HighFast 92% Recommended. Acid catalysis + High Temp.[1][3]
Toluene 110HighModerate60%Requires pTSA catalyst.[3]
Water 100PoorSlow<10%Phase transfer catalyst required.[2][3]

Frequently Asked Questions (FAQ)

Q1: Why does the 5-chloro substituent matter if the steric clash is at positions 1 and 2? A: While the chlorine is at position 5 (meta to the acetyl, para to the ester), it exerts an inductive electron-withdrawing effect (-I).[2] This makes the ester carbonyl more electrophilic than in the unsubstituted parent. However, it also reduces the basicity of the ketone oxygen, making initial protonation (activation) slightly harder.[2][3]

Q2: Can I use microwave irradiation? A: Yes. Microwave irradiation is highly effective for this scaffold.[2][3]

  • Settings: 140°C, 15 minutes, sealed vessel.

  • Solvent: Ethanol/AcOH (10:1).[2][3]

  • Benefit: The rapid dielectric heating overcomes the rotational barrier of the acetyl group much faster than conductive heating.

Q3: My product is oiling out during the workup. How do I solidify it? A: This is common if residual acetic acid is present.[3]

  • Pour the reaction mixture into ice-cold water .

  • Adjust pH to ~7 using saturated NaHCO3 (careful of foaming).[2][3]

  • Stir vigorously for 30 minutes. The oil should crystallize.[2]

  • If not, add a seed crystal of the phthalazinone or scratch the glass wall.

References

  • Ortho Effect & Steric Inhibition of Resonance

    • Source: Wikipedia / Organic Chemistry Principles.[2][3]

    • Context: Explains the fundamental twisting of the carboxyl group out of the benzene plane.
    • URL:[1][2][3]

  • Synthesis of Phthalazinones (Olaparib Intermediates)

    • Source: National Institutes of Health (PMC) / Molecules.[2][3]

    • Title: Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Deriv
    • Context: Details the reaction of 2-acyl benzoates with hydrazine and the necessity of thermal driving forces.
    • URL:[1][2][3]

  • Steric Hindrance in Nucleophilic Attack

    • Source: Royal Society of Chemistry (RSC).[2][3]

    • Title: Sterically hindering the trajectory of nucleophilic attack towards p-benzynes.[1][2][4]

    • Context: Mechanistic insight into how ortho-substituents block the Bürgi-Dunitz trajectory.[1][2]

    • URL:[2][3]

  • Selective Deprotection & Hydrolysis

    • Source: Journal of Organic Chemistry (via CMU).[2]

    • Title: Selective Deprotection of Aryl Acetates and Benzoates.[5]

    • Context: Provides protocols for non-hydrolytic cleavage of hindered esters using thiols or nucleophilic displacement.[3]

    • URL:[2][3]

Sources

Validation & Comparative

Introduction: Deciphering the Vibrational Fingerprint of a Multifunctional Molecule

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the FTIR Spectral Bands of Methyl 2-acetyl-5-chlorobenzoate: A Comparative Analysis for Researchers

This compound is a molecule of interest in synthetic chemistry, potentially serving as a building block for more complex pharmaceutical and agrochemical compounds. Its structure incorporates three key functional groups on an aromatic ring: a methyl ester, an acetyl (ketone) group, and a chlorine atom. This unique combination gives rise to a complex and informative infrared (IR) spectrum. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of such compounds. By measuring the absorption of infrared radiation, which excites molecular vibrations, FTIR provides a distinct "fingerprint" of the functional groups present.

This guide, intended for researchers and drug development professionals, offers an in-depth analysis of the expected FTIR spectral bands of this compound. In the absence of a publicly available experimental spectrum for this specific molecule, we will employ a scientifically rigorous approach by predicting its spectral features through a comparative analysis with structurally related compounds: methyl benzoate, acetophenone, and chlorobenzene. This methodology not only helps in assigning the vibrational modes of the target molecule but also provides a framework for interpreting the spectra of other novel, multifunctional aromatic compounds.

Molecular Structure and Predicted Vibrational Modes

The foundation of interpreting an FTIR spectrum lies in understanding the molecule's structure and the types of vibrations its bonds can undergo. The structure of this compound is shown below, with its primary functional groups highlighted.

Figure 2: Standard workflow for FTIR analysis of a solid sample using the KBr pellet method.

Conclusion

The FTIR spectrum of this compound is predicted to be rich in information, providing a clear vibrational fingerprint for its structural confirmation. The most definitive features are the presence of two distinct and strong carbonyl (C=O) absorption bands between 1725 cm⁻¹ and 1680 cm⁻¹, corresponding to the ester and ketone groups, respectively. Further confirmation is provided by the strong C-O stretching bands of the ester in the 1300-1100 cm⁻¹ range, and the C-Cl stretching vibration below 800 cm⁻¹. By employing the comparative analysis and the robust experimental protocol detailed in this guide, researchers can confidently identify and characterize this molecule, ensuring its identity and purity for applications in research and development.

References

  • Albert, S., et al. (2015). Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene. Journal of Molecular Spectroscopy.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of chlorobenzene. docbrown.info.
  • Brainly. (2022).
  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene.
  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.
  • Gutow, J. (2015). IR Spectrums. University of Wisconsin Oshkosh.
  • Thermo Fisher Scientific. (2015). FTIR Basic Organic Functional Group Reference Chart. thermofisher.com.
  • Wikipedia. (n.d.).
  • Proprep. (n.d.). Ir spectra of acetophenone?. proprep.com.
  • ChemicalBook. (n.d.).
  • SpectraBase. (n.d.). Acetophenone - Optional[FTIR] - Spectrum. spectrabase.com.
  • Proprep. (n.d.).
  • SpectraBase. (n.d.). Acetophenone - Optional[FTIR] - Spectrum. spectrabase.com.
  • ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle panel) and benzaldehyde (bottom panel).
  • Epistemeo. (2012). Introduction to IR Spectroscopy. Ketones. YouTube.
  • ChemicalBook. (n.d.). Chlorobenzene(108-90-7) IR Spectrum. chemicalbook.com.
  • National Institute of Standards and Technology. (n.d.). Benzene, chloro-. NIST WebBook.
  • University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. uochb.cas.cz.

A Comparative Analysis of Chemical Reactivity: Methyl 2-acetyl-5-chlorobenzoate vs. Methyl 2-acetylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth technical comparison of the chemical reactivity of Methyl 2-acetyl-5-chlorobenzoate and its structural analog, Methyl 2-acetylbenzoate. We will explore how the addition of a single chloro substituent at the C5 position fundamentally alters the electronic landscape of the molecule. This alteration, in turn, dictates its reactivity across its three primary functional centers: the aromatic ring, the ketone carbonyl, and the ester carbonyl. This analysis is grounded in the core principles of physical organic chemistry and is supported by experimental protocols and comparative data to guide researchers in synthetic strategy and reaction design.

Foundational Principles: The Electronic Influence of Substituents

To comprehend the reactivity differences between this compound and Methyl 2-acetylbenzoate, one must first analyze the electronic effects of the substituents on the benzene ring. The reactivity of an aromatic compound is governed by the electron density of its π-system and the electrophilicity of its functional groups.

  • Methyl 2-acetylbenzoate: This molecule features two electron-withdrawing groups (EWGs) ortho to each other: an acetyl group (-COCH₃) and a methyl ester group (-COOCH₃). Both groups deactivate the benzene ring towards electrophilic attack by withdrawing electron density through inductive and resonance effects.[1][2] This makes the ring less nucleophilic compared to unsubstituted benzene.

  • This compound: This analog introduces a third substituent, a chloro group (-Cl), para to the acetyl group and meta to the ester. The chloro group exhibits a dual electronic nature:

    • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond, which is a deactivating effect.[3][4]

    • Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the aromatic π-system, which is an activating effect that directs incoming electrophiles to the ortho and para positions.[4][5]

However, for halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect.[2][3] Consequently, the chloro group is a net deactivating group but remains an ortho, para-director.[5][6] The cumulative effect of three electron-withdrawing substituents makes the aromatic ring of this compound significantly more electron-deficient (less reactive towards electrophiles) than that of Methyl 2-acetylbenzoate. Conversely, this electron withdrawal enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

Caption: Electronic effects of substituents on the two benzoate derivatives.

Comparative Reactivity Analysis

The differing electronic profiles of the two molecules lead to predictable yet significant differences in their chemical behavior at three key reactive sites.

Reactivity Towards Electrophilic Aromatic Substitution (EAS)

The benzene ring acts as a nucleophile in EAS reactions.[6] The rate of these reactions is highly sensitive to the electron density of the ring.[7]

  • Prediction: Methyl 2-acetylbenzoate will be significantly more reactive towards electrophiles than this compound. The additional, potent deactivating effect of the chlorine atom in the latter drastically reduces the ring's nucleophilicity.[3][8]

  • Regioselectivity:

    • In Methyl 2-acetylbenzoate , both the acetyl and ester groups are meta-directors. Their influences are antagonistic, making substitution patterns complex and reactions often requiring harsh conditions.

    • In This compound , the directing effects are reinforcing. The acetyl and ester groups direct meta to their positions, while the ortho, para-directing chloro group also directs to the same positions (C4 and C6), which are ortho to the chlorine. However, the overall deactivation makes forcing a substitution difficult.[9]

Supporting Experimental Protocol: Comparative Nitration

This protocol outlines a standard procedure for comparing the nitration rates of the two substrates.

  • Preparation: In separate, dry, ice-cooled flasks, prepare two reaction mixtures. For each, add 10 mmol of the substrate (Methyl 2-acetylbenzoate or this compound) to 20 mL of concentrated sulfuric acid.

  • Initiation: While maintaining the temperature at 0-5°C, slowly add a nitrating mixture (10 mmol of nitric acid in 5 mL of sulfuric acid) dropwise to each flask with constant stirring.

  • Monitoring: Monitor the reaction progress every 15 minutes using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed (or after a set time, e.g., 2 hours), pour the reaction mixture over crushed ice to quench the reaction.

  • Workup: Extract the product with dichloromethane, wash with sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the yield and purity of the resulting nitro-product.

Expected Data Summary:

SubstrateRelative Reaction RateTypical Yield (2h)Key Observation
Methyl 2-acetylbenzoateBaseline (1x)~45-55%Sluggish reaction, requires careful temperature control.
This compoundSignificantly Slower (<<1x)<10%Very low conversion due to severe ring deactivation.
Reactivity at the Ester Carbonyl: Nucleophilic Acyl Substitution

The reactivity of the ester group towards nucleophiles is governed by the electrophilicity of the carbonyl carbon.[10] Electron-withdrawing groups on the aromatic ring pull electron density away from the carbonyl carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack.[10]

  • Prediction: this compound will undergo nucleophilic acyl substitution, such as base-catalyzed hydrolysis (saponification), at a faster rate than Methyl 2-acetylbenzoate. The combined electron-withdrawing power of the chloro and acetyl groups enhances the electrophilicity of the ester carbonyl.

Hydrolysis_Workflow cluster_exp Comparative Saponification Protocol start Prepare Equimolar Solutions of Substrates in Methanol add_naoh Add Standardized NaOH Solution (aq) at 25°C start->add_naoh Step 1 monitor Monitor Reaction via Quenched Titration of Aliquots add_naoh->monitor Step 2 endpoint Determine Endpoint (Disappearance of Ester) monitor->endpoint Step 3 data Calculate Rate Constants (k_chloro vs. k_H) endpoint->data Step 4 end Comparative Rate Data data->end Step 5

Sources

X-ray crystallography data for Methyl 2-acetyl-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Structural Characterization of Methyl 2-acetyl-5-chlorobenzoate

Executive Summary & Strategic Pivot

Current Status: Experimental evidence confirms that This compound is typically isolated as a yellow oil at room temperature, rather than a crystalline solid. Consequently, standard single-crystal X-ray diffraction (SC-XRD) data is not available in public crystallographic databases (CSD, ICSD).

The Challenge: The absence of a solid lattice is attributed to the steric bulk of the ortho-acetyl group combined with the lack of strong hydrogen-bond donors (unlike its amino- or acid- analogs), which disrupts efficient crystal packing.

The Solution: This guide provides a comparative structural assessment using High-Fidelity Analogs (crystalline derivatives) and Computational Geometry (DFT) . This approach allows researchers to derive the necessary structural parameters (bond lengths, torsion angles) without a direct crystal structure.

Comparative Structural Analysis

To understand the spatial arrangement of the 2,5-disubstituted benzoate scaffold, we compare the target molecule against its two closest crystalline analogs: Methyl 2-amino-5-chlorobenzoate and Methyl 2,5-dichlorobenzoate .

Table 1: Structural Parameters of Crystalline Analogs vs. Target
ParameterTarget (Predicted) Analog A (Experimental) Analog B (Experimental)
Compound This compound Methyl 2-amino-5-chlorobenzoate Methyl 2,5-dichlorobenzoate
State (RT) Yellow OilColorless CrystalColorless Crystal
Space Group N/A (Liquid)Monoclinic,

Triclinic,

Unit Cell (

)
N/A3.9480(8) Å3.8452(3) Å
Unit Cell (

)
N/A9.0230(18) Å7.0158(4) Å
Unit Cell (

)
N/A12.018(2) Å15.8510(10) Å

Angle
N/A94.10(3)°89.130(7)°
Key Interaction Weak vdW / DipoleStrong N-H[1][2][3][4]···O (Intra/Inter)Cl···Cl /

-stacking
Ref. [1][2][3]

Expert Insight:

  • Steric Clash: In the target molecule, the ortho-acetyl group forces the ester moiety out of planarity with the benzene ring to minimize repulsion. In contrast, Analog A (Amino) forms a planar 6-membered intramolecular H-bond ring, stabilizing the crystal lattice.

  • Lattice Energy: The "Oil" state of the target indicates a lattice energy insufficient to overcome thermal motion at room temperature, necessitating In-situ Cryo-Crystallography (Protocol A) for direct measurement.

Experimental Validation Protocols

Since the target is an oil, you must use one of the following workflows to generate structural data.

Protocol A: In-Situ Cryo-Crystallography (For Oils)

Use this if direct experimental data of the oil is mandatory.

  • Capillary Mounting: Draw the liquid this compound into a 0.3 mm Lindemann glass capillary. Seal both ends.

  • Zone Melting: Mount the capillary on the goniometer head. Use an optical heating laser to create a molten zone, then slowly translate the capillary through a cold stream (

    
     at 100 K) to induce nucleation.
    
  • Data Collection: Once a single domain is grown, collect data using Mo-K

    
     radiation (
    
    
    
    Å).
  • Refinement: Expect high thermal motion (Uiso) for the acetyl methyl group.

Protocol B: Chemical Derivatization (Recommended)

Convert the oil into a solid derivative to "lock" the conformation.

  • Hydrolysis: Treat the ester with LiOH/THF to yield 2-acetyl-5-chlorobenzoic acid (Solid, m.p. 120–122 °C [1]).

  • Crystallization: Recrystallize the acid from Ethanol/Water (1:1) by slow evaporation.

  • Correlation: The core geometry of the acid (bond lengths C1-C2, C1-C6) will be nearly identical to the methyl ester target.

Protocol C: DFT Geometry Optimization (Computational)

Use this for rapid structural prediction.

  • Input: Build the structure in Gaussian/ORCA.

  • Method: DFT B3LYP/6-311G(d,p).

  • Solvation: Apply PCM (Polarizable Continuum Model) using Methanol to mimic the crystal environment.

  • Validation: Compare the calculated NMR shifts with the experimental NMR data below to verify the conformer.

Experimental NMR Data for Identity Verification [1]:

  • 
    H NMR (CDCl
    
    
    
    ):
    
    
    7.82 (br s, 1H), 7.54 (br d,
    
    
    Hz, 1H), 7.41 (d,
    
    
    Hz, 1H), 3.92 (s, 3H, OCH
    
    
    ).
  • Note: The acetyl methyl group signal is often obscured or distinct around

    
     2.5-2.6 ppm depending on solvent.
    

Structural Characterization Workflow

The following diagram outlines the decision matrix for characterizing this non-crystalline intermediate.

G Start Target: this compound (State: Yellow Oil) Check Is Direct X-ray Critical? Start->Check DFT DFT Optimization (B3LYP/6-311G**) Check->DFT No (Predictive) Deriv Synthesize Solid Derivative (Hydrolysis to Acid) Check->Deriv Yes (Standard) Cryo In-situ Cryo-Crystallography (Laser Zone Melting) Check->Cryo Yes (Advanced) Validation Validate vs. Experimental NMR (1H Shifts) DFT->Validation Cryst Recrystallization (EtOH/H2O) Deriv->Cryst XRD SC-XRD Data Collection (Solid State) Cryst->XRD

Caption: Decision matrix for structural elucidation of liquid intermediates. Path B (Derivatization) is the industry standard for robust data.

References

  • Budnikova, Y. H., et al. (2008). Cobalt-Catalyzed Methoxycarbonylation of Substituted Dichlorobenzenes... Journal of Organometallic Chemistry. (Identifies compound as oil, provides NMR and hydrolysis data).

  • Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate.[1][5][6] Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. (Crystal data for Amino-Analog).

  • Babar, T. M., et al. (2008). Methyl 2,5-dichlorobenzoate.[4] Acta Crystallographica Section E: Structure Reports Online, 64(10), o1970. (Crystal data for Dichloro-Analog).

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Methyl 2-acetyl-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Formula

For researchers and professionals in drug development, the molecular formula of a compound like Methyl 2-acetyl-5-chlorobenzoate (C₁₀H₉ClO₃) is the starting point of a rigorous journey of characterization. Elemental analysis is a cornerstone of this process, serving as a fundamental gatekeeper for verifying the empirical formula, quantifying purity, and ensuring the structural integrity of a synthesized active pharmaceutical ingredient (API) or intermediate. The presence of a halogen, chlorine in this case, introduces specific analytical challenges that necessitate a carefully considered strategy, blending classical methods with modern instrumental techniques.

This guide provides an in-depth comparison of the standards and methodologies for obtaining accurate and defensible elemental analysis data for this compound. We will move beyond simply listing techniques to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in authoritative standards.

Pillar 1: The Gold Standard - Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)

The current state-of-the-art for determining carbon, hydrogen, and nitrogen content in organic compounds is automated combustion analysis.[1][2] This technique is predicated on the complete and instantaneous combustion of the sample in a high-oxygen environment, converting the constituent elements into simple, quantifiable gases (CO₂, H₂O, and N₂).[2][3]

The Combustion Workflow: From Sample to Signal

The process, while complex internally, follows a logical and automated sequence. The sample is weighed into a tin capsule, which acts as a flux to aid combustion, and is then dropped into a high-temperature (typically ~900-1000°C) combustion furnace. The resulting gases are passed through a reduction furnace to convert nitrogen oxides to N₂ and are then separated, typically by gas chromatography, before being quantified by a thermal conductivity detector (TCD).[1][4]

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Weigh 1-3 mg of This compound into a tin capsule B Fold and seal capsule to enclose sample A->B Encapsulation C Autosampler introduces sample into furnace B->C Loading D Dynamic Flash Combustion (~1000°C with O2 pulse) C->D E Gas products (CO2, H2O, NOx) swept by He carrier gas D->E F Reduction Furnace (NOx -> N2) E->F G Gas Separation (GC Column) F->G H Detection (TCD) G->H I Data Processing & Calculation of %C, %H, %N H->I

Caption: Automated CHN Combustion Analysis Workflow.

Standards & Calibration: The Foundation of Accuracy

The trustworthiness of CHN analysis hinges entirely on proper calibration. This is achieved using certified organic elemental analysis standards—highly pure, stable compounds with well-defined elemental compositions.

Standard TypeExample CompoundKey Characteristics & Use Case
Primary Calibration Standard Acetanilide, BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)Ultra-high purity, non-hygroscopic. Used to create the instrument's calibration curve (K-factor).
Validation/Check Standard Sulfanilamide, CystineDifferent compound from the calibrant. Run periodically to verify the calibration's validity across the analytical batch.[5]
Matrix-Matched Standard (Optional) 4-Chlorobenzoic AcidA halogen-containing standard. Useful for ensuring complete combustion and no interference from the chlorine in the sample matrix.

Authoritative Source for Standards: The National Institute of Standards and Technology (NIST) provides a range of Standard Reference Materials (SRMs®) that can be used to develop and validate analytical methods.[6][7] For routine analysis, standards from accredited suppliers that are traceable to NIST SRMs are commonly used.

Experimental Protocol: CHN Analysis
  • Instrument Preparation: Ensure the combustion and reduction tubes are packed correctly and the instrument has passed all leak checks. Condition the instrument by running several blank tin capsules.

  • Calibration:

    • Accurately weigh 1-3 mg of a primary calibration standard (e.g., Acetanilide) into tin capsules, preparing at least five replicates.

    • Analyze the standards and use the instrument software to generate a linear calibration curve or calculate response factors (K-factors). The instrument will be recalibrated if the deviation on a standard is greater than 0.30% absolute.[5]

  • Sample Preparation:

    • Homogenize the this compound sample.

    • Accurately weigh 1-3 mg of the sample into a tin capsule. For unknown substances, it is advisable to use less than 3 mg.[2] Prepare at least two replicates.

  • Analysis:

    • Run the prepared samples.

    • Intersperse a check standard (e.g., Sulfanilamide) after every 5-10 samples to monitor for any instrumental drift.

  • Data Evaluation:

    • The software will calculate the weight percentages (%C, %H, %N) based on the sample weight and the detector response against the calibration.

    • The results for replicates should be highly reproducible.

    • The measured values are compared against the theoretical values for C₁₀H₉ClO₃ (C: 56.49%, H: 4.27%). An acceptable result for publication or regulatory purposes is typically within ±0.4% of the theoretical value.[5]

Pillar 2: The Halogen Challenge - Determining Chlorine Content

Standard CHN analyzers do not detect halogens. The determination of chlorine requires a separate preparatory step to convert the covalently bonded chlorine into an ionic chloride, which can then be quantified. The classic and still highly reliable method for this is the Oxygen Flask Combustion, or Schöniger Flask, method.[8][9] This procedure is recognized by major pharmacopeias, including the USP under general chapter <471>.[10][11]

The Oxygen Flask Workflow: A Controlled Combustion

In this technique, the organic sample is wrapped in a piece of halide-free filter paper, placed in a platinum basket, and combusted within a sealed, heavy-walled flask filled with pure oxygen.[10][12] The combustion products, including hydrogen chloride (HCl), are absorbed into a specific solution (e.g., dilute sodium hydroxide), converting the chlorine to soluble chloride ions (Cl⁻).[8] These ions are then typically quantified via titration.

Oxygen_Flask_Workflow cluster_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_analysis Quantification A Weigh sample onto halide-free filter paper B Fold paper & place in platinum basket holder A->B E Ignite paper fuse & immediately seal flask B->E C Add absorbing solution (e.g., NaOH) to flask D Flush flask with pure O2 C->D D->E F Combustion occurs; HCl gas forms and is absorbed into solution E->F G Shake flask to ensure complete absorption F->G H Transfer solution for analysis G->H I Titrate Cl- ions with standardized AgNO3 H->I J Calculate %Cl from titrant volume I->J

Caption: Oxygen Flask Combustion Workflow for Halogen Analysis.

Comparison of Chlorine Analysis Methodologies

While the oxygen flask method is robust, other instrumental techniques can also be employed, each with distinct advantages and disadvantages.

MethodPrincipleSample PrepThroughputProsCons
Oxygen Flask Combustion with Titration Sample combustion in O₂ flask, absorption of HCl, potentiometric or indicator titration of Cl⁻ with AgNO₃.[8]ManualLowLow cost, high accuracy, pharmacopeia-recognized (USP <471>).[10]Labor-intensive, requires skilled operator, potential for incomplete combustion.
Combustion Ion Chromatography (CIC) Automated combustion followed by absorption and analysis of the resulting chloride by ion chromatography.AutomatedHighHigh throughput, high sensitivity, can determine multiple halogens and sulfur simultaneously.High initial instrument cost.
ICP-MS / ICP-OES Sample digestion (e.g., microwave-assisted) to decompose the organic matrix, followed by plasma-based detection of chlorine.Manual (Digestion)MediumVery low detection limits, multi-element capability.[13][14][15] Primarily for trace elemental impurities, not bulk composition.Complex matrix can cause interferences, not ideal for high %Cl content.[14]
Experimental Protocol: Oxygen Flask Combustion for Chlorine

[Caution—Wear safety glasses and use a suitable safety shield. The flask must be scrupulously clean and free from organic solvents to prevent explosion.] [10]

  • Preparation:

    • Place a suitable absorbing liquid (e.g., 20 mL of 1N sodium hydroxide) into the 500 mL combustion flask.[10]

    • Weigh accurately a quantity of this compound (typically 5-10 mg) onto the center of a square of halide-free filter paper. Fold the paper to enclose the sample and attach a fuse strip.

    • Place the wrapped sample into the platinum gauze specimen holder attached to the stopper.

  • Combustion:

    • Flush the air from the flask with a stream of rapidly flowing oxygen.

    • Moisten the stopper joint with water, ignite the fuse-strip, and immediately plunge the stopper into the flask, holding it firmly in place. The combustion must be carried out in a fume hood behind a safety shield.[9]

  • Absorption:

    • Once combustion is complete (white fumes disappear), shake the flask vigorously for several minutes and allow it to stand for at least 15 minutes with intermittent shaking to ensure complete absorption of combustion products.[12]

  • Titration:

    • Carefully remove the stopper and rinse it, the platinum holder, and the flask walls with deionized water, collecting the rinsings in the flask.

    • Acidify the solution with nitric acid and add a few drops of an adsorption indicator (e.g., dichlorofluorescein).

    • Titrate the resulting chloride ions with a standardized solution of silver nitrate (AgNO₃) until the endpoint is reached (indicated by a color change).

  • Calculation:

    • Perform a blank determination using all reagents but without the sample.

    • Calculate the percentage of chlorine in the sample based on the volume of titrant used, accounting for the blank. The theoretical value for C₁₀H₉ClO₃ is 16.67%.

Conclusion: An Integrated Approach to Elemental Verification

For a complete and reliable elemental analysis of this compound, a dual-pronged approach is superior. Automated CHN combustion analysis provides rapid, precise data for carbon and hydrogen, while the robust, pharmacopeia-recognized oxygen flask combustion method delivers an accurate determination of the critical chlorine content. The choice of methodology must be underpinned by the use of certified reference materials for calibration and validation, ensuring the data is not only accurate but also traceable and defensible. By understanding the principles and protocols outlined in this guide, researchers can confidently verify the elemental composition of their materials, a critical step in the rigorous process of drug development.

References

  • USP. (n.d.). General Chapters: <471> OXYGEN FLASK COMBUSTION. United States Pharmacopeia. Retrieved from [Link]

  • Shapovalov, A. A., et al. (2019). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]

  • DTIC. (n.d.). The Determination of Chlorine and Ionic Chloride in Organic Compounds. Defense Technical Information Center. Retrieved from [Link]

  • UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2024). Development and validation of analytical method for determination of elemental impurities in micafungin for injection. Retrieved from [Link]

  • University of Technology. (n.d.). Element analysis. Retrieved from [Link]

  • University of Szeged. (n.d.). INSTRUMENTAL ANALYSIS OF PHARMACEUTICAL INGREDIENTS, EXCIPIENTS AND DOSAGE FORMS (PRACTICAL WORKBOOK). Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • Helaluddin, A. B. M., et al. (2016). Main Analytical Techniques Used for Elemental Analysis in Various Matrices. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]

  • OPUS. (2021). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. Retrieved from [Link]

  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Oxygen Flask Combustion Method. Retrieved from [Link]

  • ASTM. (1991). Sulfur in Organic Compounds by Oxygen Flask Combustion. Retrieved from [Link]

  • NIST. (2023). NIST Standard Reference Materials® 2023 Catalog. Retrieved from [Link]

  • Hach. (n.d.). Comparison of On-line Chlorine Analysis Methods and Instrumentation Built on Amperometric and Colorimetric Technologies. Retrieved from [Link]

  • NIST. (n.d.). Standard Reference Materials. National Institute of Standards and Technology. Retrieved from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • IWA Publishing. (2015). Comparison of commercial analytical techniques for measuring chlorine dioxide in urban desalinated drinking water. Retrieved from [Link]

  • ResearchGate. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]

  • Xylem Analytics. (2025). Comparing Chlorine Measurement Methods: Colorimetric DPD Analyzer vs. Amperometric Electrode. Retrieved from [Link]

  • LCGC North America. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

Sources

Spectroscopic Differentiation of Chloro-Substituted Benzoic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and fine chemical synthesis, the precise identification of regioisomers is critical. Chloro-substituted benzoic acid esters serve as excellent model systems for understanding substituent effects—specifically the interplay between inductive (-I) withdrawal and resonance (+R) donation. This guide provides a definitive spectroscopic comparison of methyl 2-chlorobenzoate (ortho) , methyl 3-chlorobenzoate (meta) , and methyl 4-chlorobenzoate (para) .

This analysis moves beyond simple data listing to explain the causality of spectral shifts, empowering researchers to validate structures with confidence.

Theoretical Framework: The Electronic Tug-of-War

To interpret the spectra correctly, one must understand the electronic environment created by the chlorine atom on the benzene ring.

  • Inductive Effect (-I): Chlorine is highly electronegative, pulling electron density through the sigma bond framework. This generally de-shields nuclei (NMR) and strengthens carbonyl bonds (IR) by destabilizing polarized resonance forms.

  • Resonance Effect (+R): Chlorine has lone pairs that can donate electron density into the

    
    -system. This effect is position-dependent:
    
    • Para/Ortho: The +R effect competes with the -I effect.

    • Meta: The +R effect is negligible; the -I effect dominates.

The "Ortho Effect"

In methyl 2-chlorobenzoate, steric hindrance forces the carbonyl group out of coplanarity with the benzene ring. This decoupling suppresses conjugation, often causing the carbonyl stretching frequency to shift significantly compared to the para isomer.

Comparative Spectroscopy

A. Infrared Spectroscopy (FT-IR)

The diagnostic signal is the carbonyl stretching frequency (


).
FeatureMethyl 2-chlorobenzoate (Ortho)Methyl 4-chlorobenzoate (Para)Mechanistic Insight

1735 – 1745 cm⁻¹ 1720 – 1725 cm⁻¹ Ortho: Steric twist reduces conjugation, increasing bond order (double bond character).Para: Conjugation lowers energy.

1030 – 1050 cm⁻¹1085 – 1100 cm⁻¹C-Cl stretch varies by position but is often obscured in the fingerprint region.
Aromatic 730 – 770 cm⁻¹ (single band)800 – 860 cm⁻¹ (two bands)Out-of-plane (oop) bending is diagnostic for substitution patterns (

vs

).
B. Nuclear Magnetic Resonance ( H NMR)

NMR provides the most definitive structural proof based on symmetry.

  • Methyl 4-chlorobenzoate (Para): Possesses a plane of symmetry. The spectrum displays a classic AA'BB' system , appearing as two "doublets" (roofing effect common) integrating to 2H each.

    • 
       ~8.0 ppm (2H, d, ortho to ester).
      
    • 
       ~7.4 ppm (2H, d, ortho to Cl).
      
  • Methyl 2-chlorobenzoate (Ortho): Lacks symmetry. The spectrum displays an ABCD system (four distinct signals).

    • Significant deshielding of the proton at C6 (adjacent to ester) and C3 (adjacent to Cl).

  • Methyl 3-chlorobenzoate (Meta): Asymmetric. Key feature is the isolated singlet-like signal (t) for the proton at C2 (sandwiched between ester and Cl).

C. Mass Spectrometry (EI-MS)

All isomers show the characteristic chlorine isotope signature.

  • Molecular Ion (

    
    ):  Distinct peaks at 
    
    
    
    170 and 172.
  • Isotope Ratio: The intensity of

    
     : 
    
    
    
    is approximately 3:1 , confirming the presence of one chlorine atom.
  • Fragmentation:

    • 
      -Cleavage:  Loss of methoxy radical (
      
      
      
      , -31 amu) to form the acylium ion (
      
      
      139/141).
    • Decarbonylation: Loss of CO (-28 amu) to form the chlorophenyl cation (

      
       111/113).
      

Experimental Protocol: Synthesis & Analysis

To ensure high purity for spectroscopic standards, we utilize the Acid Chloride method rather than Fischer Esterification, as it proceeds to completion without equilibrium constraints.

Reagents
  • Chlorobenzoic acid isomer (Ortho, Meta, or Para)

  • Thionyl Chloride (

    
    )
    
  • Methanol (anhydrous)

  • Dichloromethane (DCM)

Step-by-Step Workflow
  • Activation: In a flame-dried flask under

    
    , dissolve 1.0 eq of chlorobenzoic acid in dry DCM. Add 1.5 eq 
    
    
    
    and a catalytic drop of DMF. Reflux for 2 hours until gas evolution (
    
    
    ,
    
    
    ) ceases.
    • Why: Converts the acid to the highly reactive acid chloride.

  • Evaporation: Remove solvent and excess

    
     under reduced pressure.
    
  • Esterification: Redissolve the residue in dry DCM. Cool to 0°C. Slowly add 2.0 eq Methanol and 1.1 eq Pyridine (acid scavenger). Warm to room temperature and stir for 1 hour.

  • Workup: Wash with 1M

    
     (removes pyridine), then sat. 
    
    
    
    (removes unreacted acid), then Brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexanes:EtOAc 9:1).

Visualizations

Diagram 1: Analytical Logic Tree

This decision tree illustrates how to differentiate the isomers using the data described above.

IsomerLogic Start Unknown Chlorobenzoate Ester Step1 Check Mass Spec (MS) Start->Step1 Isotope Is M : M+2 ratio ~ 3:1? Step1->Isotope NotCl Not a Mono-Chloro Compound Isotope->NotCl No Step2 Analyze 1H NMR Symmetry Isotope->Step2 Yes Sym Symmetric AA'BB' Pattern (2 distinct aromatic signals) Step2->Sym Asym Asymmetric Pattern (4 distinct aromatic signals) Step2->Asym Para Para Isomer (4-chlorobenzoate) Sym->Para Step3 Check IR Carbonyl (C=O) Asym->Step3 HighFreq > 1735 cm⁻¹ (Steric Twist) Step3->HighFreq LowFreq < 1730 cm⁻¹ (Conjugated) Step3->LowFreq Ortho Ortho Isomer (2-chlorobenzoate) HighFreq->Ortho Meta Meta Isomer (3-chlorobenzoate) LowFreq->Meta

Caption: Logic flow for identifying chlorobenzoate regioisomers using MS, NMR, and IR data.

Diagram 2: MS Fragmentation Pathway

Visualizing the ionization and fragmentation mechanism.[1]

MS_Frag MolIon Molecular Ion (M+) m/z 170/172 [Cl-Ph-CO-OCH3]+. Acylium Acylium Ion m/z 139/141 [Cl-Ph-C≡O]+ MolIon->Acylium -31 amu AlphaCleave α-Cleavage (Loss of •OCH3) PhenylCat Chlorophenyl Cation m/z 111/113 [Cl-Ph]+ Acylium->PhenylCat -28 amu Decarb Decarbonylation (Loss of CO)

Caption: Primary EI-MS fragmentation pathway characteristic of methyl chlorobenzoates.

Consolidated Data Table

ParameterMethyl 2-chlorobenzoateMethyl 3-chlorobenzoateMethyl 4-chlorobenzoate
CAS Number 610-96-82905-65-91126-46-1
IR

~1740 cm⁻¹~1725 cm⁻¹~1722 cm⁻¹

H NMR Pattern
ABCD (Complex)Complex (Singlet @ C2)AA'BB' (Symmetric)
MS Base Peak

139 (Acylium)

139 (Acylium)

139 (Acylium)
Boiling Point 234°C231°C234°C (MP 44°C)

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-chloro-, methyl ester - IR Spectrum.[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11895, Methyl 2-chlorobenzoate. PubChem.[3] Available at: [Link]

  • Michigan State University. Infrared Spectroscopy: Functional Group Frequencies. Department of Chemistry.[4] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link][5][4][6][7][8][9][10][11][12]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.